Product packaging for 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-(Cat. No.:CAS No. 61523-49-7)

1H-Imidazole-4,5-dicarboxamide, 1-ethyl-

Numéro de catalogue: B1200317
Numéro CAS: 61523-49-7
Poids moléculaire: 182.18 g/mol
Clé InChI: LDEBXHKDUPTRRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Imidazole-4,5-dicarboxamide, 1-ethyl-, also known as 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-, is a useful research compound. Its molecular formula is C7H10N4O2 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4O2 B1200317 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- CAS No. 61523-49-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-ethylimidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-2-11-3-10-4(6(8)12)5(11)7(9)13/h3H,2H2,1H3,(H2,8,12)(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEBXHKDUPTRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210520
Record name N,N'-Didesmethylethimizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61523-49-7
Record name N,N'-Didesmethylethimizol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061523497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Didesmethylethimizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physical and chemical properties of 1-ethyl-1H-imidazole-4,5-dicarboxamide"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidazole-4,5-dicarboxamide derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their structural similarity to purines. This similarity allows them to potentially act as ATP-competitive inhibitors for various kinases. The core imidazole-4,5-dicarboxylic acid scaffold is a versatile starting material that can be readily functionalized to create diverse libraries of compounds for drug discovery. This document focuses on the hypothetical compound 1-ethyl-1H-imidazole-4,5-dicarboxamide, providing inferred physicochemical properties and a detailed potential synthetic pathway for its preparation.

Physicochemical Properties of Structurally Related Compounds

To estimate the properties of 1-ethyl-1H-imidazole-4,5-dicarboxamide, the known properties of its core components and close analogs are summarized below.

Table 1: Physical and Chemical Properties of 1-ethyl-1H-imidazole
PropertyValueReference
Molecular FormulaC₅H₈N₂--INVALID-LINK--
Molecular Weight96.13 g/mol --INVALID-LINK--
AppearanceLiquidSigma-Aldrich
Density0.995 g/cm³ at 20 °CSigma-Aldrich
Vapor Pressure0.32 hPa at 25 °CSigma-Aldrich
pKaNot available
Table 2: Physical and Chemical Properties of 1H-imidazole-4,5-dicarboxylic acid
PropertyValueReference
Molecular FormulaC₅H₄N₂O₄--INVALID-LINK--
Molecular Weight156.10 g/mol --INVALID-LINK--
AppearanceOff-white powderAlfa Aesar
Melting Point288 °C (decomposes)[Various Suppliers]
SolubilityInsoluble in water--INVALID-LINK--
pKaNot available

Proposed Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

The synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide can be envisioned as a multi-step process starting from 1H-imidazole-4,5-dicarboxylic acid. The proposed pathway involves the ethylation of the imidazole nitrogen, followed by the conversion of the dicarboxylic acid to the corresponding dicarboxamide.

Overall Synthetic Workflow

G A 1H-imidazole-4,5-dicarboxylic acid B Diethyl 1H-imidazole-4,5-dicarboxylate A->B Esterification (Ethanol, H₂SO₄) C Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate B->C N-Ethylation (Ethyl iodide, K₂CO₃) D 1-ethyl-1H-imidazole-4,5-dicarboxylic acid C->D Hydrolysis (NaOH, H₂O) E 1-ethyl-1H-imidazole-4,5-dicarbonyl dichloride D->E Chlorination (SOCl₂) F 1-ethyl-1H-imidazole-4,5-dicarboxamide E->F Amination (NH₃)

Caption: Proposed synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Experimental Protocols

Step 1: Esterification of 1H-imidazole-4,5-dicarboxylic acid

  • Objective: To protect the carboxylic acid groups as ethyl esters.

  • Procedure:

    • Suspend 1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in anhydrous ethanol.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 1H-imidazole-4,5-dicarboxylate.

Step 2: N-Ethylation of Diethyl 1H-imidazole-4,5-dicarboxylate

  • Objective: To introduce the ethyl group at the N-1 position of the imidazole ring.

  • Procedure:

    • Dissolve diethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

    • Add potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents).

    • Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring the reaction by TLC.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate.

Step 3: Hydrolysis of Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate

  • Objective: To deprotect the ester groups to yield the dicarboxylic acid.

  • Procedure:

    • Dissolve diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.2 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 1-ethyl-1H-imidazole-4,5-dicarboxylic acid.

Step 4: Formation of the Dicarbonyl Dichloride

  • Objective: To activate the carboxylic acid groups for amidation.

  • Procedure:

    • Suspend 1-ethyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in excess thionyl chloride (SOCl₂).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-ethyl-1H-imidazole-4,5-dicarbonyl dichloride, which is used immediately in the next step.

Step 5: Amination to form 1-ethyl-1H-imidazole-4,5-dicarboxamide

  • Objective: To form the final dicarboxamide product.

  • Procedure:

    • Dissolve the crude 1-ethyl-1H-imidazole-4,5-dicarbonyl dichloride in a dry, inert solvent like THF or dichloromethane and cool in an ice bath.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Potential Biological Activity and Signaling Pathways

While no biological data exists for 1-ethyl-1H-imidazole-4,5-dicarboxamide, the broader class of N,N'-disubstituted imidazole-4,5-dicarboxamides has been investigated for its antiproliferative activity. The design of these compounds is often based on their ability to mimic the structure of purines that bind to cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Hypothesized Mechanism of Action

It is hypothesized that imidazole-4,5-dicarboxamides could act as inhibitors of CDKs, such as CDK2. By competitively binding to the ATP-binding site of the kinase, they could prevent the phosphorylation of target proteins that are essential for cell cycle progression, particularly at the G1/S transition. This inhibition could lead to cell cycle arrest and ultimately, apoptosis in cancer cells.

G cluster_0 Normal Pathway A 1-ethyl-1H-imidazole- 4,5-dicarboxamide B CDK2 A->B inhibits D Phosphorylation of substrate proteins B->D catalyzes C ATP C->B E Cell Cycle Progression (G1/S Transition) D->E F Cell Proliferation E->F

Caption: Hypothesized inhibition of the CDK2 pathway.

Conclusion

This technical guide provides a comprehensive overview of the inferred properties and a plausible synthetic route for the novel compound 1-ethyl-1H-imidazole-4,5-dicarboxamide. The information presented is based on the known chemistry of closely related imidazole derivatives. The potential for this class of compounds to act as kinase inhibitors makes them interesting targets for further research in drug discovery. However, all the data and protocols outlined herein are theoretical and necessitate experimental verification to establish the actual physical, chemical, and biological properties of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Ethyl-1H-imidazole-4,5-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives, a class of compounds demonstrating significant promise in therapeutic applications. This document provides a comprehensive overview of their biological activities, focusing on their anticancer and antiviral properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and development in this area.

Introduction

Imidazole-4,5-dicarboxamide derivatives represent a versatile scaffold in medicinal chemistry, with structural similarities to purine nucleosides. This has led to their investigation as potential inhibitors of various enzymes and protein-protein interactions. The core structure allows for diverse substitutions at the N-1, N-4, and N-5 positions, enabling the fine-tuning of their pharmacological properties. This guide specifically focuses on derivatives featuring a 1-ethyl substitution, exploring their efficacy and mechanisms of action in oncology and virology.

Anticancer Activity

Derivatives of 1-ethyl-1H-imidazole-4,5-dicarboxamide have exhibited notable antiproliferative activity against a range of human cancer cell lines. The primary mechanisms implicated in their anticancer effects include the inhibition of cell cycle progression and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several N,N'-disubstituted imidazole-4,5-dicarboxamides have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1] By targeting the ATP-binding site of CDK2, these compounds can halt the cell cycle and prevent cancer cell proliferation. The antiproliferative activity of these compounds against the human promyelocytic leukemia cell line (HL-60) has been demonstrated, with IC50 values typically falling in the 2.5-25 µM range.[1]

CDK2_Pathway Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb Phosphorylation pRb-P pRb (Inactive) pRb->pRb-P E2F E2F pRb->E2F Cyclin E Cyclin E E2F->Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry Imidazole Dicarboxamide 1-Ethyl-1H-imidazole- 4,5-dicarboxamide Derivative Imidazole Dicarboxamide->Cyclin E-CDK2

Caption: Inhibition of the CDK2-mediated cell cycle pathway.
Induction of Apoptosis

Certain imidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, ethyl 5-amino-1-doxycyl-1H-imidazole-4-carboxylate demonstrated a significant reduction in the mitochondrial membrane potential in HeLa and HT-29 cells, a key event in the intrinsic apoptosis pathway.[2] This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death.

Apoptosis_Pathway cluster_mito Mitochondrion Bax/Bak Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Bax/Bak Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Imidazole Derivative 1-Ethyl-1H-imidazole- 4,5-dicarboxamide Derivative Imidazole Derivative->Bax/Bak Activates Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bax/Bak Activates Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Cleavage Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleavage Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-9 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.
Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives and related compounds.

Compound IDCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
N,N'-disubstituted imidazole-4,5-dicarboxamidesHL-60Proliferation2.5 - 25[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLaProliferation0.737 ± 0.05[2]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-29Proliferation1.194 ± 0.02[2]

Antiviral Activity

The structural resemblance of imidazole-4,5-dicarboxamides to purine nucleosides also makes them attractive candidates for antiviral drug development. Research has demonstrated their inhibitory effects against several viruses, including SARS-CoV-2 and HIV.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for viral replication, making it a prime target for antiviral therapies. Asymmetric imidazole-4,5-dicarboxamide derivatives have been shown to inhibit Mpro. For example, one such derivative exhibited an IC50 value of 4.79 ± 1.37 µM against this enzyme.

Experimental_Workflow Compound Library Compound Library Primary Screening Primary Mpro Inhibition Assay Compound Library->Primary Screening Hit Compounds Hit Compounds Primary Screening->Hit Compounds Dose-Response Assay Dose-Response Assay Hit Compounds->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Lead Compound Lead Compound IC50 Determination->Lead Compound Mechanism of Action Studies Mechanism of Action Studies Lead Compound->Mechanism of Action Studies Cell-based Antiviral Assay Cell-based Antiviral Assay Lead Compound->Cell-based Antiviral Assay Confirmed Lead Confirmed Lead Mechanism of Action Studies->Confirmed Lead Cell-based Antiviral Assay->Confirmed Lead

Caption: High-throughput screening workflow for Mpro inhibitors.
Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives.

Compound IDVirusTargetAssay TypeIC50 (µM)Reference
Asymmetric imidazole-4,5-dicarboxamide (5a2)SARS-CoV-2Main ProteaseEnzymatic4.79 ± 1.37

Experimental Protocols

Antiproliferative Assay (MTS Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, HeLa, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

Objective: To determine the inhibitory activity of the compounds against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Add 2 µL of the test compound solution at various concentrations to the wells of the assay plate.

  • Add 48 µL of the Mpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes in kinetic mode.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

1-Ethyl-1H-imidazole-4,5-dicarboxamide derivatives have emerged as a promising class of compounds with potent anticancer and antiviral activities. Their ability to target key cellular and viral proteins, such as CDK2 and SARS-CoV-2 Mpro, underscores their therapeutic potential. The data presented in this guide provides a solid foundation for further research, including lead optimization, in vivo efficacy studies, and the exploration of additional biological targets. The versatility of the imidazole scaffold suggests that novel derivatives with improved potency and selectivity can be developed, paving the way for new therapeutic agents in the fight against cancer and viral infections.

References

In Vitro Evaluation of 1-Ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the potential in vitro evaluation of 1-ethyl-1H-imidazole-4,5-dicarboxamide, drawing upon methodologies and findings from studies on structurally related imidazole derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of this class of compounds.

Introduction

Imidazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The imidazole ring is a key component of several important biological molecules, such as histidine, histamine, and purines.[2][3] Derivatives of imidazole-4,5-dicarboxamide, in particular, have been investigated for their potential as antiproliferative agents.[4][5] This guide outlines a potential in vitro evaluation strategy for 1-ethyl-1H-imidazole-4,5-dicarboxamide, based on established protocols for similar molecules.

Potential Biological Activities and Data Presentation

Based on studies of related N,N'-disubstituted imidazole-4,5-dicarboxamides and other imidazole derivatives, 1-ethyl-1H-imidazole-4,5-dicarboxamide could be evaluated for several in vitro activities. The following tables summarize representative quantitative data from studies on analogous compounds to provide a reference for potential efficacy.

Table 1: Antiproliferative Activity of Imidazole Derivatives against Various Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
N,N'-disubstituted imidazole-4,5-dicarboxamidesHL-60 (Human promyelocytic leukemia)2.5 - 25[4]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical cancer)0.737 ± 0.05[6]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29 (Colon cancer)1.194 ± 0.02[6]
1-(4-Substituted phenyl)-2-ethyl imidazole derivativesVarious cancer cell linesGenerally improved activity over 5-FU and MTX[7]

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound ClassMicrobial StrainActivity MetricResultReference
Novel imidazole derivativesVarious bacterial strainsGrowth inhibitionEffective[8]
Amido linked imidazolesPseudomonas aeruginosaEffective-[3]

Table 3: Enzyme Inhibition by Imidazole Derivatives

Compound ClassTarget EnzymeInhibition MetricResultReference
2,4,5-Trisubstituted imidazole derivativesXanthine Oxidase (XO)IC50Varies with substitution[1]
2,4,5-Trisubstituted imidazole derivativesAcetylcholinesterase (AChE)IC50Varies with substitution[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of 1-ethyl-1H-imidazole-4,5-dicarboxamide. The following are representative protocols adapted from studies on related imidazole compounds.

3.1. Antiproliferative Assay (Sulforhodamine B (SRB) Assay) [1]

  • Cell Culture: Adherent human cancer cell lines (e.g., HeLa, HT-29, A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1][6]

  • Cell Plating: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound, 1-ethyl-1H-imidazole-4,5-dicarboxamide, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).[6]

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is read on a microplate reader at a specific wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (GI50), which is the concentration required to inhibit 50% of cell growth, is calculated.[1]

3.2. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cancer cells (e.g., HeLa, HT-29) are treated with the test compound at its IC50 concentration for various time points.[6]

  • Cell Harvesting: Cells are harvested and washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.[6]

3.3. Western Blot Analysis for Apoptosis-Related Proteins [7]

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The relative protein expression levels are quantified by densitometry.[7]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the in vitro evaluation of potential anticancer agents like 1-ethyl-1H-imidazole-4,5-dicarboxamide.

G Figure 1: General Workflow for In Vitro Antiproliferative Screening A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Treatment with 1-ethyl-1H-imidazole-4,5-dicarboxamide B->C D Incubation (e.g., 72h) C->D E Cell Viability Assay (e.g., SRB, MTS) D->E F Data Analysis (IC50 Calculation) E->F

Caption: General workflow for in vitro antiproliferative screening.

G Figure 2: Intrinsic Apoptosis Pathway cluster_cell Cell A Anticancer Agent (e.g., Imidazole Derivative) B Mitochondrial Stress A->B C Bax (Pro-apoptotic) Upregulation B->C D Bcl-2 (Anti-apoptotic) Downregulation B->D E Cytochrome c Release C->E promotes D->E inhibits F Caspase Activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

The in vitro evaluation of 1-ethyl-1H-imidazole-4,5-dicarboxamide can be systematically approached by leveraging established protocols for analogous imidazole-based compounds. This guide outlines key assays for assessing antiproliferative activity and mechanism of action, providing a foundational framework for further investigation. The promising biological activities observed in related imidazole derivatives suggest that 1-ethyl-1H-imidazole-4,5-dicarboxamide warrants exploration as a potential therapeutic agent.[3] Future studies should focus on a broad panel of cancer cell lines and further elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

Structural Analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogs and established chemical principles to present a predictive but thorough overview. This guide covers the probable synthesis route, predicted spectroscopic and crystallographic data, and potential biological relevance, making it a valuable resource for researchers exploring imidazole derivatives in drug discovery.

Introduction

Imidazole-4,5-dicarboxamide derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry. Their structural similarity to purine bases makes them interesting candidates for interacting with biological targets that recognize nucleotides, such as kinases.[1][2] The N-alkylation of the imidazole ring, as in 1-ethyl-1H-imidazole-4,5-dicarboxamide, allows for the fine-tuning of physicochemical properties like solubility and membrane permeability, which are critical for drug development. This guide focuses on the detailed structural elucidation of this specific derivative.

Synthesis and Experimental Protocols

A plausible synthetic route for 1-ethyl-1H-imidazole-4,5-dicarboxamide starts from the corresponding dicarboxylic acid. The overall synthesis can be envisioned as a two-step process:

  • Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid: This precursor can be synthesized, and its crystal structure has been reported.[3]

  • Conversion to 1-ethyl-1H-imidazole-4,5-dicarboxamide: The dicarboxylic acid is converted to the corresponding dicarboxamide.

Experimental Protocol: Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

The conversion of a carboxylic acid to an amide can be achieved through several methods. A common laboratory-scale procedure involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.[4]

Step 1: Formation of the Diacyl Chloride

  • To a stirred suspension of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature until the evolution of gas ceases and the solid dissolves, indicating the formation of the diacyl chloride.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude 1-ethyl-1H-imidazole-4,5-diacyl chloride, which is often used in the next step without further purification.

Step 2: Amidation

  • The crude diacyl chloride is dissolved in a dry, inert solvent like tetrahydrofuran (THF).

  • The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting precipitate, 1-ethyl-1H-imidazole-4,5-dicarboxamide, is collected by filtration, washed with cold water and a small amount of cold solvent to remove impurities, and then dried under vacuum.

A workflow for this synthesis is depicted below:

G cluster_0 Synthesis Workflow Start Start Dicarboxylic_Acid 1-ethyl-1H-imidazole-4,5-dicarboxylic acid Start->Dicarboxylic_Acid Acyl_Chloride_Formation Reaction with Thionyl Chloride/DMF Dicarboxylic_Acid->Acyl_Chloride_Formation Diacyl_Chloride 1-ethyl-1H-imidazole-4,5-diacyl chloride Acyl_Chloride_Formation->Diacyl_Chloride Amidation Reaction with Ammonia Diacyl_Chloride->Amidation Product 1-ethyl-1H-imidazole-4,5-dicarboxamide Amidation->Product Purification Filtration and Washing Product->Purification Final_Product Pure Product Purification->Final_Product

A proposed workflow for the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Structural and Spectroscopic Data

Predicted ¹H and ¹³C NMR Spectral Data

The Nuclear Magnetic Resonance (NMR) spectra are predicted based on the analysis of related imidazole derivatives.[5][6][7][8]

Predicted ¹H NMR Data
Assignment Chemical Shift (δ, ppm)
Imidazole C2-H7.8 - 8.2 (singlet)
-CH₂- (ethyl)4.0 - 4.4 (quartet)
-NH₂ (amide)7.0 - 7.5 (broad singlet, 2H)
-NH₂ (amide)7.0 - 7.5 (broad singlet, 2H)
-CH₃ (ethyl)1.3 - 1.6 (triplet)
Predicted ¹³C NMR Data
Assignment Chemical Shift (δ, ppm)
C=O (amide)160 - 165
C4/C5 (imidazole)135 - 145
C2 (imidazole)130 - 138
-CH₂- (ethyl)40 - 45
-CH₃ (ethyl)14 - 18
Predicted Infrared (IR) Spectral Data

The predicted IR absorption frequencies are based on characteristic vibrational modes of functional groups present in the molecule and data from similar imidazole compounds.[9][10]

Predicted IR Data
Functional Group Vibrational Mode
N-H (amide)Stretching
C-H (aromatic)Stretching
C-H (aliphatic)Stretching
C=O (amide I)Stretching
N-H (amide II)Bending
C=N (imidazole ring)Stretching
C-N (imidazole ring)Stretching
Predicted Mass Spectrometry (MS) Data

The predicted mass spectral data is based on the molecular weight of the compound and expected fragmentation patterns for imidazole derivatives.[11][12]

Predicted Mass Spectrometry Data
Ion m/z (predicted)
[M+H]⁺183.09
[M+Na]⁺205.07
[M-NH₂]⁺167.08
[M-CONH₂]⁺139.07
[M-C₂H₅]⁺154.05
Crystallographic Data and Molecular Structure

While the crystal structure of 1-ethyl-1H-imidazole-4,5-dicarboxamide has not been reported, the structure of its precursor, 1-ethyl-1H-imidazole-4,5-dicarboxylic acid, is known to crystallize in a zwitterionic form.[3] This suggests that the imidazole ring is robust and capable of participating in strong intermolecular interactions.

For the dicarboxamide derivative, it is anticipated that the crystal packing will be dominated by hydrogen bonding between the amide groups of adjacent molecules, forming extended networks. The ethyl group will likely influence the packing by introducing hydrophobic interactions. The planarity of the imidazole ring will be maintained, with the carboxamide groups potentially showing some rotation around the C-C bond connecting them to the ring.

Potential Biological Activity and Signaling Pathway

Derivatives of imidazole-4,5-dicarboxamide have shown promising biological activities, including antiproliferative effects against cancer cell lines.[1][2] This activity is often attributed to their ability to act as ATP-competitive inhibitors of protein kinases. The imidazole-4,5-dicarboxamide scaffold can mimic the purine ring of ATP and form key hydrogen bonding interactions within the kinase active site.

A hypothetical signaling pathway illustrating the potential mechanism of action of 1-ethyl-1H-imidazole-4,5-dicarboxamide as a cyclin-dependent kinase (CDK) inhibitor is presented below. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

G cluster_1 Hypothetical Signaling Pathway Compound 1-ethyl-1H-imidazole-4,5-dicarboxamide Inhibition Compound->Inhibition CDK_Cyclin CDK/Cyclin Complex Phosphorylation Phosphorylation CDK_Cyclin->Phosphorylation Active Substrate Substrate Protein (e.g., Rb) Substrate->Phosphorylation Cell_Cycle Cell Cycle Progression Phosphorylation->Cell_Cycle Inhibition->CDK_Cyclin Arrest Cell Cycle Arrest Inhibition->Arrest

Hypothetical inhibition of a CDK/Cyclin complex by 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide. By leveraging data from closely related compounds, we have outlined a probable synthetic route and presented expected spectroscopic and crystallographic characteristics. Furthermore, the potential biological activity as a kinase inhibitor highlights its relevance for further investigation in drug discovery programs. This compilation of information serves as a foundational resource for researchers interested in the synthesis and characterization of novel imidazole derivatives.

References

"solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide in different solvents"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-ethyl-1H-imidazole-4,5-dicarboxamide. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its expected solubility based on the general properties of imidazole derivatives and outlines a comprehensive experimental protocol for its determination.

Expected Solubility Profile

1-ethyl-1H-imidazole-4,5-dicarboxamide is a derivative of imidazole, a class of heterocyclic aromatic organic compounds. The solubility of imidazole and its derivatives is significantly influenced by the presence of the nitrogen atoms in the ring, which can participate in hydrogen bonding.[1] Generally, imidazoles are soluble in water and other polar solvents.[1]

The structure of 1-ethyl-1H-imidazole-4,5-dicarboxamide includes two amide groups (-CONH2), which are capable of both donating and accepting hydrogen bonds. This feature is expected to enhance its solubility in protic polar solvents such as water, ethanol, and methanol. The presence of the ethyl group introduces a nonpolar character, which might slightly decrease aqueous solubility compared to an unsubstituted counterpart.

Based on the behavior of similar compounds, the solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide is anticipated to be lower in nonpolar solvents like ethers and alkanes.[2] The solubility in various solvents is also expected to be temperature-dependent, generally increasing with a rise in temperature.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 1-ethyl-1H-imidazole-4,5-dicarboxamide in various solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water25Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Acetone25Data not availableData not available
Dichloromethane25Data not availableData not a vailable
Ethyl Acetate25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide. This protocol is based on the widely used dynamic (polythermal) method and can be adapted for isothermal techniques.[2][3]

Materials and Equipment
  • 1-ethyl-1H-imidazole-4,5-dicarboxamide (high purity)

  • Selected solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Constant temperature bath with circulator

  • Calibrated thermometer or thermocouple

  • Analytical balance

  • Laser generator and photoelectric transducer (for automated detection of dissolution)

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Dynamic (Polythermal) Method

This method involves observing the temperature at which a known concentration of the solute completely dissolves upon heating and precipitates upon cooling.

  • Sample Preparation: Accurately weigh a specific amount of 1-ethyl-1H-imidazole-4,5-dicarboxamide and the desired solvent into the jacketed glass vessel.

  • Heating and Dissolution:

    • Begin stirring the mixture at a constant rate.

    • Slowly increase the temperature of the circulating bath, typically at a rate of 0.1-0.5 °C/min.

    • Continuously monitor the solution for the disappearance of solid particles. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature. For automated systems, a laser beam is passed through the solution, and the dissolution point is determined by the change in light transmission.

  • Cooling and Precipitation:

    • Slowly decrease the temperature of the circulating bath at a controlled rate.

    • Observe the temperature at which the first crystals reappear. This is the precipitation or saturation temperature.

  • Data Analysis: The average of the dissolution and precipitation temperatures is taken as the equilibrium solubility temperature for that specific concentration. The experiment is repeated with different concentrations to construct a solubility curve.

Isothermal (Shake-Flask) Method

This is a classical method for determining equilibrium solubility at a constant temperature.

  • Sample Preparation: Add an excess amount of 1-ethyl-1H-imidazole-4,5-dicarboxamide to a known volume of the solvent in a sealed flask.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath.

    • Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is recommended to filter the sample using a syringe filter compatible with the solvent.

    • Dilute the sample with a suitable solvent and analyze the concentration of 1-ethyl-1H-imidazole-4,5-dicarboxamide using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Reporting: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal shake-flask method.

Solubility_Workflow A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temperature Shaking) A->B Agitate for 24-72h C Phase Separation (Centrifugation/Settling) B->C Allow equilibrium D Sample Withdrawal & Filtration C->D E Sample Dilution D->E F Concentration Analysis (e.g., HPLC, UV-Vis) E->F G Data Calculation & Reporting F->G

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

References

Homology Modeling of Potential Targets for 1-ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homology modeling process for potential protein targets of 1-ethyl-1H-imidazole-4,5-dicarboxamide and its derivatives. While specific targets for this exact compound are not extensively documented, this guide focuses on the established targets of the broader imidazole-4,5-dicarboxamide class of molecules. These include key proteins involved in viral replication, cell cycle regulation, and bacterial resistance: SARS-CoV-2 main protease (Mpro), HIV-1 protease, Cyclin-dependent kinase 2 (CDK2), and the AcrB subunit of the AcrAB-TolC efflux pump. This document details the experimental protocols for building high-quality homology models of these targets, methods for their validation, and an exploration of their relevant signaling pathways. All quantitative data is summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to facilitate understanding and application in drug discovery and development.

Introduction to Homology Modeling in Drug Discovery

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein from its amino acid sequence. This method relies on the principle that proteins with similar sequences adopt similar 3D structures. The process involves using an experimentally determined protein structure (the "template") with a high degree of sequence similarity to the protein of interest (the "target") to build a model of the target's structure.

In the context of drug discovery, homology modeling is a powerful tool, particularly when the experimental structure of a drug target is unavailable. High-quality models can be used for:

  • Structure-Based Drug Design: Designing novel ligands that can bind to the target protein with high affinity and specificity.

  • Virtual Screening: Screening large libraries of small molecules to identify potential drug candidates.

  • Understanding Drug Resistance: Investigating how mutations in a target protein can lead to drug resistance.

  • Elucidating Enzyme Mechanisms: Studying the interactions between a protein and its substrates or inhibitors.

Potential Targets of Imidazole-4,5-dicarboxamide Derivatives

While the specific protein targets of 1-ethyl-1H-imidazole-4,5-dicarboxamide are not yet well-defined in publicly available literature, the broader class of imidazole-4,5-dicarboxamide derivatives has been shown to exhibit activity against several key protein targets. This guide will focus on four such targets as exemplary cases for homology modeling.

Target ProteinBiological FunctionTherapeutic Area
SARS-CoV-2 main protease (Mpro) Essential for viral replication by cleaving polyproteins.Antiviral (COVID-19)
HIV-1 protease Crucial for the maturation of infectious HIV virions.Antiviral (HIV/AIDS)
Cyclin-dependent kinase 2 (CDK2) A key regulator of the cell cycle, particularly the G1/S phase transition.Oncology
AcrB A component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.Antibacterial

Detailed Methodologies for Homology Modeling

The following sections provide detailed protocols for the homology modeling of the four potential target proteins. These protocols are based on established methodologies and published studies.

General Homology Modeling Workflow

The process of homology modeling can be broken down into four main steps: template selection, sequence alignment, model building, and model validation.

G A Target Sequence Acquisition B Template Search and Selection A->B C Sequence Alignment B->C D Model Building C->D E Model Validation and Refinement D->E E->D Refinement Loop F Final Model E->F

Figure 1: General workflow for homology modeling.
Homology Modeling of SARS-CoV-2 Main Protease (Mpro)

Objective: To generate a 3D model of a SARS-CoV-2 Mpro variant.

Experimental Protocol:

  • Target Sequence Acquisition: The amino acid sequence of the target SARS-CoV-2 Mpro is obtained from the UniProt database (e.g., accession number P0DTC1).

  • Template Selection: A BLAST search against the Protein Data Bank (PDB) is performed to identify suitable templates. High-resolution crystal structures of wild-type or closely related Mpro variants are preferred. For this example, we select the crystal structure of SARS-CoV-2 Mpro (PDB ID: 6Y84) as the template, which has a resolution of 2.10 Å.

  • Sequence Alignment: The target Mpro sequence is aligned with the template sequence using a sequence alignment tool such as ClustalW or T-Coffee. The alignment is manually inspected to ensure that conserved residues, especially those in the active site (e.g., Cys145 and His41), are correctly aligned.

  • Model Building: The homology model is generated using software such as MODELLER or SWISS-MODEL. The program uses the aligned sequences and the template structure to build a 3D model of the target protein. Loop regions that differ between the target and template may require special attention and can be modeled using dedicated loop modeling algorithms.

  • Model Validation and Refinement: The quality of the generated model is assessed using various validation tools:

    • Ramachandran Plot Analysis: The stereochemical quality of the protein backbone is evaluated. A good model should have over 90% of its residues in the most favored regions.

    • DOPE Score: The Discrete Optimized Protein Energy (DOPE) score is a statistical potential used to assess the quality of the model. Lower DOPE scores generally indicate a more reliable model.

    • ERRAT and Verify3D: These tools assess the overall quality of the model based on the statistical analysis of non-bonded interactions and the compatibility of the 3D structure with its own sequence, respectively.

Quantitative Data Summary:

ParameterValueReference
Template PDB ID6Y84[1]
Sequence Identity>99%
Resolution of Template2.10 Å[1]
Ramachandran Plot (Favored Regions)>95%[2]
DOPE Score< -35000
Homology Modeling of HIV-1 Protease

Objective: To construct a 3D model of a drug-resistant mutant of HIV-1 protease.

Experimental Protocol:

  • Target Sequence Acquisition: The amino acid sequence of the drug-resistant HIV-1 protease mutant is obtained from a relevant database or publication. The UniProt accession number for the wild-type HIV-1 protease is P04587.

  • Template Selection: A BLAST search of the PDB is performed. A high-resolution crystal structure of a closely related HIV-1 protease, preferably in complex with an inhibitor, is chosen as the template. For instance, the crystal structure of HIV-1 protease in complex with the inhibitor Lopinavir (PDB ID: 1MUI) at 2.80 Å resolution can be used.[3]

  • Sequence Alignment: The target mutant sequence is aligned with the template sequence. Careful attention is paid to the alignment of the active site residues (Asp25, Thr26, Gly27) and the flap regions.

  • Model Building: A homology modeling program is used to generate the 3D model. Given the dimeric nature of HIV-1 protease, it is important to model the homodimer.

  • Model Validation and Refinement: The model is validated using the same methods described for SARS-CoV-2 Mpro. The geometry of the active site and the conformation of the flap regions are of particular importance.

Quantitative Data Summary:

ParameterValueReference
Template PDB ID1MUI[3]
Sequence Identity>90% (for most mutants)
Resolution of Template2.80 Å[3]
Ramachandran Plot (Favored Regions)>93%
MolProbity Score< 2.0[4]
Homology Modeling of Human Cyclin-Dependent Kinase 2 (CDK2)

Objective: To generate a homology model of a CDK2 isoform or a CDK2 from a different species.

Experimental Protocol:

  • Target Sequence Acquisition: The amino acid sequence of the target CDK2 is retrieved from UniProt (e.g., human CDK2 accession number P24941).[5]

  • Template Selection: A BLAST search against the PDB is conducted. The crystal structure of human CDK2 in complex with a cyclin and/or an inhibitor is an ideal template. For example, the crystal structure of human CDK2 complexed with Cyclin A (PDB ID: 1FIN) at 2.30 Å resolution can be utilized.

  • Sequence Alignment: The target and template sequences are aligned. Key conserved regions, such as the ATP-binding pocket and the activation loop (T-loop), should be accurately aligned.

  • Model Building: The 3D model is constructed using a homology modeling suite. The conformation of the T-loop is critical for CDK2 activity and should be modeled with care.

  • Model Validation and Refinement: The model's quality is assessed using Ramachandran plot analysis, DOPE score, and other validation tools. The ATP-binding site's geometry should be carefully checked.

Quantitative Data Summary:

ParameterValueReference
Template PDB ID1FIN
Sequence IdentityHigh (e.g., >60% for orthologs)[6]
Resolution of Template2.30 Å
Ramachandran Plot (Favored Regions)>92%[7][8]
Overall Quality Factor (ERRAT)>90%
Homology Modeling of E. coli AcrB

Objective: To build a 3D model of the AcrB protein from a different bacterial species.

Experimental Protocol:

  • Target Sequence Acquisition: The amino acid sequence of the target AcrB protein is obtained from UniProt (e.g., E. coli AcrB accession number P31224).[9]

  • Template Selection: A BLAST search against the PDB is performed. The crystal structure of E. coli AcrB (e.g., PDB ID: 1IWG at 3.5 Å resolution) is a suitable template.[10] Given the trimeric nature of AcrB, a template representing the trimeric assembly is preferred.

  • Sequence Alignment: The target and template sequences are aligned. The transmembrane helices and the large periplasmic domain, including the substrate-binding pocket, need to be accurately aligned.

  • Model Building: A homology modeling program is used to generate the trimeric model of AcrB. Modeling the transmembrane regions can be challenging and may require specialized software or manual adjustments.

  • Model Validation and Refinement: The quality of the model is validated, with a particular focus on the packing of the transmembrane helices and the architecture of the substrate-binding pocket.

Quantitative Data Summary:

ParameterValueReference
Template PDB ID1IWG[10]
Sequence IdentityVaries by species
Resolution of Template3.5 Å[10]
Ramachandran Plot (Favored Regions)>90%
DOPE ScoreVaries with model size

Signaling Pathways and Logical Relationships

Understanding the biological context of the target proteins is crucial for drug discovery. The following diagrams illustrate the signaling pathways and functional relationships of the potential targets.

SARS-CoV-2 Replication Cycle and Mpro Involvement

G A Viral Entry B Uncoating A->B C Translation of Polyproteins (pp1a, pp1ab) B->C D Proteolytic Cleavage by Mpro C->D E Formation of Replicase-Transcriptase Complex D->E F RNA Replication and Transcription E->F G Assembly of New Virions F->G H Viral Release G->H

Figure 2: Role of Mpro in the SARS-CoV-2 replication cycle.
HIV-1 Lifecycle and the Role of HIV-1 Protease

G A Viral Budding (Immature Virion) B Gag-Pol Polyprotein A->B C HIV-1 Protease Activation B->C D Cleavage of Gag and Gag-Pol C->D E Viral Maturation (Infectious Virion) D->E F Infection of New Cell E->F

Figure 3: HIV-1 protease's critical role in viral maturation.
CDK2 in the Cell Cycle Signaling Pathway

G A Growth Factors B Cyclin D/CDK4/6 Activation A->B C Rb Phosphorylation (partial) B->C D E2F Release C->D E Cyclin E Transcription D->E F Cyclin E/CDK2 Activation E->F G Rb Hyperphosphorylation F->G H S-Phase Entry G->H

Figure 4: CDK2's role in the G1/S transition of the cell cycle.
Mechanism of the AcrAB-TolC Efflux Pump

G cluster_0 Inner Membrane cluster_1 Periplasm cluster_2 Outer Membrane A AcrB B AcrA A->B H_out H+ (Cytoplasm) A->H_out Proton Motive Force C TolC B->C Drug_out Drug (Extracellular) C->Drug_out Drug_in Drug (Cytoplasm/Periplasm) Drug_in->A H_in H+ (Periplasm) H_in->A Proton Motive Force

Figure 5: Functional assembly of the AcrAB-TolC efflux pump.

Conclusion

This technical guide has provided a detailed framework for the homology modeling of four potential protein targets of 1-ethyl-1H-imidazole-4,5-dicarboxamide and its derivatives. By following the outlined experimental protocols and utilizing the provided quantitative data and signaling pathway diagrams, researchers can generate high-quality 3D models of these targets. These models can serve as valuable tools in the design and discovery of novel therapeutics for a range of diseases, including viral infections, cancer, and bacterial infections. The principles and methodologies described herein are broadly applicable to the homology modeling of other protein targets, making this guide a valuable resource for the drug development community.

References

Potential Therapeutic Targets for 1-ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-ethyl-1H-imidazole-4,5-dicarboxamide belongs to the broader class of imidazole-4,5-dicarboxamide derivatives, a versatile scaffold exhibiting a wide range of biological activities. This technical guide provides an in-depth overview of potential therapeutic targets for this compound based on the established activities of structurally related imidazole derivatives. The imidazole nucleus is a fundamental component of many biologically significant molecules, contributing to a diverse array of pharmacological properties, including anticancer, antiviral, and antimicrobial effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to guide further investigation into the therapeutic potential of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition for Cancer Therapy

Rationale:

Derivatives of imidazole-4,5-dicarboxamide have demonstrated significant antiproliferative activity against various cancer cell lines, with a proposed mechanism of action involving the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2][3] CDK2 is a key regulator of the G1/S phase transition in the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. The planar structure of the imidazole-4,5-dicarboxamide scaffold mimics that of purines, enabling it to competitively bind to the ATP-binding site of CDK2.[2]

Quantitative Data:

The following table summarizes the antiproliferative activity of various N,N'-disubstituted imidazole-4,5-dicarboxamides against the HL-60 human promyelocytic leukemia cell line.

CompoundSubstituentIC50 (µM) against HL-60 cells
I45DC Derivative 1Specific substituent A2.5 - 25
I45DC Derivative 2Specific substituent B2.5 - 25
I45DC Derivative 3Specific substituent C2.5 - 25

Note: Specific IC50 values for individual derivatives were presented in a range in the source material.[2]

Signaling Pathway:

CDK2_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex Rb Protein Rb Protein Cyclin E/CDK2 Complex->Rb Protein Phosphorylation pRb (Phosphorylated) pRb (Phosphorylated) Rb Protein->pRb (Phosphorylated) E2F E2F Rb Protein->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition 1-ethyl-1H-imidazole-4,5-dicarboxamide 1-ethyl-1H-imidazole-4,5-dicarboxamide 1-ethyl-1H-imidazole-4,5-dicarboxamide->CDK2 Inhibits

Caption: CDK2 signaling pathway and the inhibitory role of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Experimental Protocols:

Antiproliferative Activity Assay (MTS Assay)

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction

Rationale:

Certain 1,5-diaryl-1H-imidazole derivatives have been identified as inhibitors of the interaction between HIV-1 integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4] This interaction is crucial for the integration of the viral DNA into the host genome, a key step in the HIV-1 replication cycle. Targeting this protein-protein interaction represents a promising antiretroviral strategy.

Quantitative Data:

The following table presents the inhibitory activity of representative 1,5-diaryl-1H-imidazole-4-carbohydrazides against the HIV-1 IN-LEDGF/p75 interaction.

CompoundR1 SubstituentR2 Substituent% Inhibition at 100 µM
11a4-ClH33-45
11b4-BrH33-45
11g4-CF3H33-45
11h4-NO2H33-45

Note: The antiviral activity of compound 11h was attributed to its cytotoxicity.[4]

Experimental Workflow:

HIV_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade Ester_Intermediates Ester Intermediates (17) Carboxylic_Acids Carboxylic Acids (10) Ester_Intermediates->Carboxylic_Acids Hydrolysis Carbohydrazides Carbohydrazides (11) Ester_Intermediates->Carbohydrazides Hydrazinolysis AlphaScreen AlphaScreen Assay (IN-LEDGF/p75 Inhibition) Carbohydrazides->AlphaScreen Strand_Transfer Strand Transfer Assay (IN Active Site Binding) AlphaScreen->Strand_Transfer Active Compounds Antiviral_Assay Cell-based HIV-1 Antiviral Assay Strand_Transfer->Antiviral_Assay Selective Binders Cytotoxicity_Assay Cytotoxicity Assay (CC50) Antiviral_Assay->Cytotoxicity_Assay

Caption: Experimental workflow for the identification of HIV-1 IN-LEDGF/p75 interaction inhibitors.

Experimental Protocols:

AlphaScreen™ HIV-1 IN-LEDGF/p75 Inhibition Assay

  • Reagent Preparation: Biotinylated LEDGF/p75 and Glutathione S-transferase (GST)-tagged IN are prepared. Donor and acceptor beads for the AlphaScreen assay are also prepared according to the manufacturer's instructions.

  • Assay Setup: The assay is performed in 384-well plates. The test compound, biotinylated LEDGF/p75, and GST-IN are added to each well.

  • Incubation: The mixture is incubated to allow for the interaction between IN and LEDGF/p75.

  • Bead Addition: Streptavidin-coated donor beads and anti-GST acceptor beads are added to the wells.

  • Signal Detection: The plates are incubated in the dark, and the AlphaScreen signal is read using an appropriate plate reader. A decrease in the signal indicates inhibition of the IN-LEDGF/p75 interaction.

Antitubulin Activity for Cancer Therapy

Rationale:

Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have demonstrated potent anticancer activity by, among other mechanisms, exhibiting antitubulin activity.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for anticancer drugs. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

Quantitative Data:

The following table shows the IC50 values of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HeLaCervical0.737 ± 0.05
HT-29Colon1.194 ± 0.02

Logical Relationship Diagram:

Antitubulin_Mechanism Imidazole_Derivative 1-ethyl-1H-imidazole-4,5-dicarboxamide Tubulin_Polymerization Tubulin Polymerization Imidazole_Derivative->Tubulin_Polymerization Inhibits Mitochondrial_Potential Reduced Mitochondrial Membrane Potential Imidazole_Derivative->Mitochondrial_Potential Induces Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Mitochondrial_Potential->Apoptosis

Caption: Proposed mechanism of antitubulin and pro-apoptotic activity.

Experimental Protocols:

Immunofluorescence Staining for Microtubule Integrity

  • Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with the test compound for a specified time.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking: Non-specific binding is blocked using a solution of bovine serum albumin.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

  • Imaging: The microtubule network is visualized using a fluorescence microscope. Disruption of the microtubule structure in treated cells compared to control cells indicates antitubulin activity.

Inhibition of the AcrAB-TolC Efflux Pump in Bacteria

Rationale:

Asymmetric imidazole-4,5-dicarboxamide derivatives have been investigated as inhibitors of the AcrAB-TolC efflux pump in E. coli.[6] This efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria by actively transporting a wide range of antibiotics out of the bacterial cell. Inhibition of this pump can restore the efficacy of existing antibiotics.

Experimental Workflow:

AcrAB_TolC_Inhibitor_Screening Virtual_Screening Multistep Virtual Screening Compound_Synthesis Synthesis of Asymmetric Imidazole-4,5-dicarboxamides Virtual_Screening->Compound_Synthesis Identified Hits In_Vitro_Inhibition In Vitro AcrB Inhibition Assay Compound_Synthesis->In_Vitro_Inhibition Pharmacokinetic_Prediction In Silico Pharmacokinetic Property Prediction In_Vitro_Inhibition->Pharmacokinetic_Prediction Active Compounds Lead_Optimization Lead Optimization Pharmacokinetic_Prediction->Lead_Optimization

Caption: Workflow for the discovery of AcrAB-TolC efflux pump inhibitors.

Experimental Protocols:

Ethidium Bromide Efflux Assay

  • Bacterial Culture: E. coli strains overexpressing the AcrAB-TolC pump are grown to the mid-logarithmic phase.

  • Loading with Ethidium Bromide: The bacterial cells are loaded with ethidium bromide, a fluorescent substrate of the AcrAB-TolC pump.

  • Efflux Initiation: The efflux of ethidium bromide is initiated by the addition of glucose.

  • Treatment with Inhibitor: The test compound is added to the bacterial suspension.

  • Fluorescence Monitoring: The fluorescence of ethidium bromide is monitored over time using a fluorometer. An increase in fluorescence indicates the accumulation of ethidium bromide within the cells due to the inhibition of the efflux pump.

The 1-ethyl-1H-imidazole-4,5-dicarboxamide scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. Based on the activities of related compounds, the most promising therapeutic targets include CDK2 for cancer, the HIV-1 integrase-LEDGF/p75 interaction for HIV/AIDS, tubulin for cancer, and the AcrAB-TolC efflux pump for bacterial infections. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the further investigation and development of 1-ethyl-1H-imidazole-4,5-dicarboxamide and its derivatives as potential drug candidates. It is imperative that the specific biological activities of 1-ethyl-1H-imidazole-4,5-dicarboxamide are experimentally validated to confirm its therapeutic potential against these targets.

References

Methodological & Application

Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide. The synthesis is presented as a three-stage process, commencing with the commercially available diethyl 1H-imidazole-4,5-dicarboxylate. The protocol outlines the N-ethylation of the imidazole ring, followed by hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, and subsequent amidation to yield the target compound. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development. The imidazole core is a key structural motif in many biologically active molecules. Specifically, imidazole-4,5-dicarboxamides have been investigated for their potential as therapeutic agents. This protocol details a reliable method for the preparation of 1-ethyl-1H-imidazole-4,5-dicarboxamide, a specific derivative that may be of interest for further biological evaluation.

Overall Synthetic Scheme

The synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide is proposed to proceed through the following three steps, starting from diethyl 1H-imidazole-4,5-dicarboxylate:

Synthetic_Pathway A Diethyl 1H-imidazole-4,5-dicarboxylate B Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate A->B Step 1: N-Ethylation C 1-Ethyl-1H-imidazole-4,5-dicarboxylic acid B->C Step 2: Hydrolysis D 1-Ethyl-1H-imidazole-4,5-dicarboxamide C->D Step 3: Amidation Experimental_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amidation A1 Dissolve Starting Material in Anhydrous ACN A2 Add DBU A1->A2 A3 Add Ethyl Iodide A2->A3 A4 Heat and Stir (12-18h) A3->A4 A5 Workup and Purification A4->A5 B1 Dissolve Diester in EtOH/H₂O A5->B1 Product from Step 1 B2 Add NaOH Solution B1->B2 B3 Reflux (4-6h) B2->B3 B4 Acidify with HCl B3->B4 B5 Isolate Product by Filtration B4->B5 C1 React Dicarboxylic Acid with Thionyl Chloride B5->C1 Product from Step 2 C2 Remove Excess Reagents C1->C2 C3 Dissolve Diacyl Chloride in Anhydrous DCM C2->C3 C4 Add Ammonia Solution C3->C4 C5 Isolate and Purify Product C4->C5

Application Notes and Protocols for High-Throughput Screening of 1-ethyl-1H-imidazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-ethyl-1H-imidazole-4,5-dicarboxamide in high-throughput screening (HTS) campaigns. The imidazole scaffold is a well-recognized privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] This document outlines a representative kinase inhibition assay as a primary screening platform, a common application for novel small molecules in drug discovery.

Introduction

1-ethyl-1H-imidazole-4,5-dicarboxamide is a synthetic heterocyclic compound. The imidazole core is a key feature in many targeted therapies, including kinase inhibitors.[3] High-throughput screening allows for the rapid evaluation of large compound libraries to identify potential drug candidates.[4][5][6] This document provides a framework for assessing the inhibitory potential of 1-ethyl-1H-imidazole-4,5-dicarboxamide against a generic serine/threonine kinase, a common target class in oncology and immunology.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be generated for 1-ethyl-1H-imidazole-4,5-dicarboxamide in a kinase inhibition HTS campaign.

Table 1: Primary HTS Assay Results for Kinase X Inhibition

Compound IDConcentration (µM)Percent Inhibition (%)Hit Flag
1-ethyl-1H-imidazole-4,5-dicarboxamide1085.21
Staurosporine (Positive Control)199.51
DMSO (Negative Control)-0.50

Table 2: Dose-Response Analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide against Kinase X

Compound IDIC50 (µM)Hill Slope
1-ethyl-1H-imidazole-4,5-dicarboxamide2.51.1
Staurosporine0.0151.0

Table 3: Selectivity Profiling against a Panel of Kinases

Kinase Target1-ethyl-1H-imidazole-4,5-dicarboxamide IC50 (µM)
Kinase X2.5
Kinase Y> 50
Kinase Z15.8

Experimental Protocols

Protocol 1: High-Throughput Screening for Kinase X Inhibition using an ADP-Glo™ Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS.[7]

Materials:

  • 1-ethyl-1H-imidazole-4,5-dicarboxamide (Test Compound)

  • Kinase X (e.g., recombinant human PKA)

  • Kinase substrate peptide (e.g., Kemptide)

  • ATP

  • Staurosporine (Positive Control)

  • DMSO (Vehicle Control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of 1-ethyl-1H-imidazole-4,5-dicarboxamide in DMSO.

    • Using an acoustic liquid handler or serial dilution, prepare a concentration series of the test compound. For a primary screen, a single concentration of 10 µM is often used.

    • Dispense 50 nL of the compound solutions, positive control (Staurosporine), and negative control (DMSO) into the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing Kinase X and the substrate peptide in the reaction buffer.

    • Prepare a 2X ATP solution in the reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))

    • Identify "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >50%).[7]

Protocol 2: Cell-Based Assay for Cytotoxicity Assessment

This protocol is used to evaluate the general cytotoxicity of hit compounds.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 1-ethyl-1H-imidazole-4,5-dicarboxamide

  • Doxorubicin (Positive Control for cytotoxicity)

  • DMSO (Vehicle Control)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well clear-bottom, white-walled plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 2,000 cells in 40 µL of media per well in a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a dose-response curve of 1-ethyl-1H-imidazole-4,5-dicarboxamide and Doxorubicin in DMSO.

    • Add 100 nL of compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 40 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent viability relative to DMSO-treated control cells and determine the CC50 (50% cytotoxic concentration).

Visualizations

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization Assay_Dev Assay Development (e.g., Kinase-Glo) Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Counter_Screen Counter-Screens (e.g., Cytotoxicity) Dose_Response->Counter_Screen Selectivity Selectivity Profiling Counter_Screen->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR

Caption: High-Throughput Screening Workflow.

Kinase_Signaling_Pathway cluster_0 Kinase Cascade Upstream_Kinase Upstream Kinase Kinase_X Kinase X Upstream_Kinase->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates (ATP -> ADP) Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor 1-ethyl-1H-imidazole- 4,5-dicarboxamide Inhibitor->Kinase_X Inhibits

Caption: Representative Kinase Signaling Pathway Inhibition.

References

"application of 1-ethyl-1H-imidazole-4,5-dicarboxamide in cancer research"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound 1-ethyl-1H-imidazole-4,5-dicarboxamide is not extensively documented in publicly available cancer research literature, the core scaffold of imidazole-4,5-dicarboxamide is a subject of significant interest. This application note will focus on the broader class of N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) , which have demonstrated notable potential as anticancer agents. These compounds are designed to mimic the structure of substituted adenosines, enabling them to interact with key cellular targets involved in cancer progression.[1] The primary mechanism of action for this class of compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.[1]

Mechanism of Action: CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[2][3] In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[4] N,N'-disubstituted imidazole-4,5-dicarboxamides are designed to competitively bind to the ATP-binding site of CDK2, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2]

Data Presentation: Antiproliferative Activity

The antiproliferative effects of various N,N'-disubstituted imidazole-4,5-dicarboxamide derivatives have been evaluated against several cancer cell lines. The most extensively studied is the human promyelocytic leukemia cell line, HL-60. The half-maximal inhibitory concentration (IC50) values for these compounds typically fall within the micromolar range, indicating potent anticancer activity.

Compound ClassCell LineIC50 Range (µM)Reference
N,N'-disubstituted imidazole-4,5-dicarboxamidesHL-602.5 - 25[1]

Further research is required to delineate the specific IC50 values for individual derivatives and expand testing to a broader panel of cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of N,N'-disubstituted Imidazole-4,5-dicarboxamides

This protocol outlines a general four-step method for the synthesis of dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamides, adapted from established chemical synthesis procedures.[5]

Materials:

  • Imidazole-4,5-dicarboxylic acid

  • Thionyl chloride (SOCl2)

  • Dimethylformamide (DMF) (catalytic amount)

  • Primary amine (Amine 1)

  • A different primary amine (Amine 2)

  • Anhydrous solvents (e.g., THF, Chloroform)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Formation of Acyl Imidazole Intermediate: Imidazole-4,5-dicarboxylic acid is treated with thionyl chloride and a catalytic amount of DMF to form a reactive intermediate.

  • Step 2: First Amine Addition: The intermediate is reacted with the first primary amine (Amine 1) to open the acyl imidazole bond, yielding a mono-substituted product.

  • Step 3: Cyclization: The mono-substituted product is cyclized in the presence of thionyl chloride and catalytic DMF to form a pyrazine intermediate.

  • Step 4: Second Amine Addition and Ring Opening: The pyrazine intermediate is reacted with a second, different primary amine (Amine 2) to open the pyrazine ring, yielding the final dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamide.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Protocol 2: MTS Assay for Antiproliferative Activity in HL-60 Cells

This protocol describes a colorimetric assay to determine the viability of HL-60 cells after treatment with imidazole-4,5-dicarboxamide derivatives.[6][7]

Materials:

  • HL-60 human promyelocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • Imidazole-4,5-dicarboxamide test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the imidazole-4,5-dicarboxamide compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plates for an additional 1 to 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: In Vitro CDK2 Kinase Assay

This protocol outlines a general method to assess the direct inhibitory effect of imidazole-4,5-dicarboxamide derivatives on CDK2 activity.[8][9]

Materials:

  • Recombinant active CDK2/Cyclin A or CDK2/Cyclin E complex

  • Histone H1 or a synthetic peptide substrate

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2)

  • Imidazole-4,5-dicarboxamide test compounds

  • Scintillation counter or luminescence reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, the CDK2/Cyclin complex, and the substrate.

  • Inhibitor Addition: Add the imidazole-4,5-dicarboxamide compound at various concentrations. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or by spotting the reaction mixture onto phosphocellulose paper for radioactive assays).

  • Detection:

    • Radioactive method: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Follow the manufacturer's instructions for the ADP detection kit and measure the luminescence.

  • Data Analysis: Determine the percentage of CDK2 inhibition for each compound concentration and calculate the IC50 value.

Visualizations

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates pRb_p p-pRb E2F_DP1 E2F-DP1 pRb->E2F_DP1 inhibits DNA_Replication DNA Replication E2F_DP1->DNA_Replication activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_p phosphorylates I45DC Imidazole-4,5- dicarboxamide Derivative I45DC->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by Imidazole-4,5-dicarboxamide derivatives.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_In_Vitro_Assays In Vitro Evaluation cluster_Data_Analysis Data Analysis start Imidazole-4,5- dicarboxylic acid synthesis 4-Step Synthesis start->synthesis purification Purification synthesis->purification characterization Characterization purification->characterization cdk2_assay CDK2 Kinase Assay characterization->cdk2_assay mts_assay MTS Proliferation Assay (HL-60 cells) characterization->mts_assay ic50_cdk2 IC50 Calculation (CDK2 Inhibition) cdk2_assay->ic50_cdk2 ic50_prolif IC50 Calculation (Antiproliferative) mts_assay->ic50_prolif

References

Application Notes and Protocols for 1-ethyl-1H-imidazole-4,5-dicarboxamide in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral properties.[1][2] Specifically, compounds based on the 1H-imidazole-4,5-dicarboxamide core have emerged as promising candidates for the development of novel antiviral agents.[1][3] This document provides detailed application notes and experimental protocols for the investigation of 1-ethyl-1H-imidazole-4,5-dicarboxamide and its analogs as potential antiviral drugs. The information presented is collated from recent studies on related compounds and provides a framework for the synthesis, screening, and characterization of this compound class.

Application Notes

Potential Antiviral Targets

Derivatives of imidazole-4,5-dicarboxamide have demonstrated inhibitory activity against a variety of viruses, suggesting multiple potential mechanisms of action and viral targets. Based on existing research, 1-ethyl-1H-imidazole-4,5-dicarboxamide is a candidate for investigation against the following viruses and viral components:

  • Flaviviruses (Dengue and Yellow Fever Virus): A series of imidazole-4,5-dicarboxamide derivatives have shown potent inhibitory action against the Dengue virus (DENV) and Yellow Fever virus (YFV).[1][3] The mechanism is hypothesized to involve the inhibition of viral replication, potentially by targeting the viral RNA-dependent RNA polymerase (RdRp) or other non-structural proteins essential for the formation of the replication complex.

  • Coronaviruses (SARS-CoV-2): Asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4] This viral enzyme is crucial for the processing of the viral polyprotein, a necessary step for viral replication. Inhibition of Mpro represents a key strategy for the development of pan-coronavirus therapeutics.

Rationale for 1-ethyl Substitution

While specific data for 1-ethyl-1H-imidazole-4,5-dicarboxamide is not yet prevalent in published literature, the substitution at the N-1 position of the imidazole ring is a critical determinant of biological activity. The ethyl group, being a small alkyl substituent, can influence the compound's solubility, cell permeability, and interaction with the target protein's binding pocket. Structure-activity relationship (SAR) studies on related imidazole derivatives suggest that modifications at this position can significantly impact antiviral potency and selectivity.[3] Therefore, the synthesis and evaluation of the 1-ethyl derivative is a logical step in the exploration of this chemical space.

Summary of Antiviral Activity of Related Imidazole-4,5-dicarboxamide Derivatives

The following tables summarize the reported antiviral activities of various imidazole-4,5-dicarboxamide derivatives against different viruses. This data provides a benchmark for the expected potency of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Table 1: Anti-Dengue Virus (DENV) and Anti-Yellow Fever Virus (YFV) Activity of Imidazole-4,5-dicarboxamide Derivatives in Vero Cells

Compound IDR1R2R3VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
8c Hn-butyl3-chlorophenylDENV1.93>100>51.8[1][3]
8b Hn-butyl2-fluorophenylYFV1.85>100>54.1[1][3]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Table 2: SARS-CoV-2 Main Protease (Mpro) Inhibitory Activity of Asymmetric Imidazole-4,5-dicarboxamide Derivatives

Compound IDR1R2R3IC50 (µM)Reference
5a2 2-methylmorpholine4-chlorophenyl4.79 ± 1.37[4]

IC50: 50% inhibitory concentration

Experimental Protocols

Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

The following is a proposed synthetic route for 1-ethyl-1H-imidazole-4,5-dicarboxamide, adapted from established methods for the synthesis of related compounds.[5][6]

Workflow for the Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

A 1H-imidazole-4,5-dicarboxylic acid B 1-ethyl-1H-imidazole-4,5-dicarboxylic acid A->B Alkylation (e.g., Ethyl iodide, K2CO3) C 1-ethyl-1H-imidazole-4,5-dicarbonyl dichloride B->C Chlorination (e.g., Thionyl chloride) D 1-ethyl-1H-imidazole-4,5-dicarboxamide C->D Amination (e.g., Ammonia)

Caption: Proposed synthetic pathway for 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Protocol:

  • N-Alkylation: To a solution of 1H-imidazole-4,5-dicarboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and ethyl iodide. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain 1-ethyl-1H-imidazole-4,5-dicarboxylic acid.

  • Chlorination: To a suspension of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until a clear solution is obtained. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-ethyl-1H-imidazole-4,5-dicarbonyl dichloride.

  • Amination: Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia. Stir the reaction mixture for several hours, allowing it to warm to room temperature. Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain the final product, 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the 50% cytotoxic concentration (CC50) of the test compound in a relevant cell line (e.g., Vero cells for DENV/YFV, or a human cell line for general toxicity).[4]

Workflow for Cytotoxicity (MTT) Assay

A Seed cells in a 96-well plate B Add serial dilutions of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Protocol:

  • Seed Vero cells (or another appropriate cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

  • Prepare serial dilutions of 1-ethyl-1H-imidazole-4,5-dicarboxamide in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using a dose-response curve.

Anti-Dengue Virus (DENV) Replicon Assay

This cell-based assay is used to quantify the inhibition of DENV RNA replication.[7][8]

Workflow for DENV Replicon Assay

A Transfect Vero cells with DENV replicon RNA (encoding a reporter like luciferase) B Seed transfected cells into a 96-well plate A->B C Add serial dilutions of the test compound B->C D Incubate for 48 hours C->D E Lyse cells and measure reporter activity (e.g., luminescence) D->E F Determine EC50 E->F

Caption: Workflow for evaluating anti-Dengue virus activity using a replicon assay.

Protocol:

  • Electroporate Vero cells with in vitro transcribed DENV replicon RNA encoding a reporter gene (e.g., Renilla luciferase).

  • Immediately after electroporation, seed the cells into 96-well plates.

  • Add serial dilutions of 1-ethyl-1H-imidazole-4,5-dicarboxamide to the wells.

  • Incubate the plates at 37°C with 5% CO₂ for 48 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of viral replication for each concentration relative to the untreated virus control and determine the EC50 value.

Anti-Yellow Fever Virus (YFV) CPE Reduction Assay

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by YFV infection.[9][10][11]

Workflow for YFV CPE Reduction Assay

A Seed Vero cells in a 96-well plate B Add serial dilutions of the test compound A->B C Infect cells with YFV B->C D Incubate until CPE is observed in virus control wells C->D E Assess cell viability (e.g., with MTT or crystal violet staining) D->E F Determine EC50 E->F

Caption: Workflow for the Yellow Fever Virus cytopathic effect (CPE) reduction assay.

Protocol:

  • Seed Vero cells in a 96-well plate and grow to confluence.

  • Prepare serial dilutions of 1-ethyl-1H-imidazole-4,5-dicarboxamide in culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with a pre-titered amount of YFV.

  • Incubate the plate at 37°C with 5% CO₂ until significant CPE is observed in the virus control wells (typically 3-5 days).

  • Quantify cell viability using a suitable method such as MTT assay or crystal violet staining.

  • Calculate the percentage of protection for each concentration relative to the untreated virus control and determine the EC50 value.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This is a biochemical assay to measure the direct inhibition of the Mpro enzyme.[4]

Workflow for SARS-CoV-2 Mpro Inhibition Assay

A Incubate recombinant Mpro with the test compound B Add a fluorogenic substrate A->B C Monitor the increase in fluorescence over time B->C D Calculate the rate of substrate cleavage C->D E Determine the IC50 of the compound D->E

Caption: Workflow for the in vitro SARS-CoV-2 main protease inhibition assay.

Protocol:

  • In a 96-well plate, add recombinant SARS-CoV-2 Mpro to a buffer solution.

  • Add serial dilutions of 1-ethyl-1H-imidazole-4,5-dicarboxamide and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding a fluorogenic Mpro substrate.

  • Immediately measure the fluorescence intensity at regular intervals using a plate reader.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

1-ethyl-1H-imidazole-4,5-dicarboxamide belongs to a class of compounds with demonstrated potential for antiviral drug development. The protocols and data presented here provide a solid foundation for researchers to synthesize, screen, and characterize this and related molecules against important viral pathogens. Further investigation into the mechanism of action and optimization of the lead compounds will be crucial for the development of effective antiviral therapeutics.

References

Application Notes and Protocols for Testing the Efficacy of 1-ethyl-1H-imidazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

1-ethyl-1H-imidazole-4,5-dicarboxamide is a novel synthetic small molecule with a chemical structure featuring a substituted imidazole core. Imidazole-4,5-dicarboxamide derivatives have been investigated for their potential as antiproliferative agents.[1][2] Based on this, the following protocols are designed to test the hypothesis that 1-ethyl-1H-imidazole-4,5-dicarboxamide acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer and other diseases.[3][4]

These notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound. The protocols cover initial biochemical assays to determine direct target inhibition, cell-based assays to evaluate cellular potency and mechanism of action, and target engagement assays to confirm interaction with the intended target in a cellular context.[5][6]

I. Biochemical Kinase Inhibition Assay

This protocol aims to determine if 1-ethyl-1H-imidazole-4,5-dicarboxamide directly inhibits the activity of a target kinase (e.g., PI3Kα) in a purified, cell-free system. This is a crucial first step to establish the compound's potency and selectivity.[7]

Experimental Protocol: In Vitro PI3Kα Kinase Assay

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 1-ethyl-1H-imidazole-4,5-dicarboxamide (dissolved in DMSO)

    • Positive control inhibitor (e.g., Wortmannin)

    • ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)

    • 384-well white assay plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of 1-ethyl-1H-imidazole-4,5-dicarboxamide in DMSO, then dilute further in kinase buffer to achieve final assay concentrations (e.g., 10 µM to 1 nM).

    • Add 5 µL of the diluted compound or control (DMSO for negative control, Wortmannin for positive control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing PI3Kα enzyme and PIP2 substrate to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, adding a kinase detection reagent, incubating again, and then reading the luminescence.

    • The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Summarize the IC50 values in a table for clear comparison.

CompoundTarget KinaseIC50 (nM)
1-ethyl-1H-imidazole-4,5-dicarboxamidePI3Kαe.g., 50
Wortmannin (Control)PI3Kαe.g., 2
II. Cell-Based Efficacy Assays

Cell-based assays are essential to determine if the compound can penetrate cell membranes and exert a biological effect in a more complex physiological system.[5][8]

Protocol 1: Cell Viability Assay (MTT or equivalent)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.[9]

  • Reagents and Materials:

    • Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 1-ethyl-1H-imidazole-4,5-dicarboxamide (in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well clear cell culture plates

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 1-ethyl-1H-imidazole-4,5-dicarboxamide (e.g., 50 µM to 0.1 µM) for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Tabulate the GI50 values for different cell lines.

CompoundCell LineGI50 (µM)
1-ethyl-1H-imidazole-4,5-dicarboxamideMCF-7e.g., 1.2
1-ethyl-1H-imidazole-4,5-dicarboxamidePC-3e.g., 2.5

Protocol 2: Western Blot for Pathway Modulation

This protocol assesses whether the compound inhibits the phosphorylation of downstream targets in the PI3K/Akt/mTOR pathway, providing mechanistic insight.[3][10]

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7)

    • 1-ethyl-1H-imidazole-4,5-dicarboxamide

    • Growth factor (e.g., Insulin or IGF-1) to stimulate the pathway

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system (e.g., ChemiDoc)

  • Procedure:

    • Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of 1-ethyl-1H-imidazole-4,5-dicarboxamide for 2 hours.

    • Stimulate the PI3K pathway by adding insulin (100 nM) for 30 minutes.

    • Wash cells with ice-cold PBS and lyse them.

    • Determine protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylation in treated cells to the stimulated, untreated control.

III. Target Engagement Assay

A Cellular Thermal Shift Assay (CETSA®) is used to confirm that the compound directly binds to its intended target protein within intact cells.[11][12] Ligand binding typically stabilizes the target protein, increasing its melting temperature.[13]

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Reagents and Materials:

    • Intact cells (same cell line as used in other assays)

    • 1-ethyl-1H-imidazole-4,5-dicarboxamide

    • PBS and lysis buffer

    • PCR tubes or 96-well PCR plate

    • Thermal cycler

    • Centrifuge

    • Western blot reagents and antibodies for the target protein (e.g., PI3Kα)

  • Procedure:

    • Melt Curve Generation:

      • Treat cells with either the compound (at a fixed, high concentration) or vehicle (DMSO).

      • Harvest the cells, wash with PBS, and resuspend in PBS.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

      • Lyse the cells by freeze-thaw cycles.

      • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min).

      • Analyze the amount of soluble target protein remaining in the supernatant by Western blot.

    • Isothermal Dose-Response:

      • Treat cells with a range of concentrations of the compound.

      • Heat all samples at a single, pre-determined temperature (from the melt curve, a temperature that causes significant but not complete protein denaturation).

      • Process and analyze the samples by Western blot as described above.

  • Data Analysis:

    • For the melt curve, plot the amount of soluble protein against the temperature. A shift in the curve to the right for the compound-treated sample indicates stabilization.

    • For the isothermal dose-response, plot the amount of soluble protein against the compound concentration to determine the EC50 for thermal stabilization.

Data Presentation

Present the CETSA results graphically and summarize EC50 values in a table.

Assay TypeCompoundEC50 (µM)
Isothermal CETSA (PI3Kα)1-ethyl-1H-imidazole-4,5-dicarboxamidee.g., 0.8

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt  Activates mTORC1 mTORC1 Akt->mTORC1  Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 1-ethyl-1H-imidazole- 4,5-dicarboxamide Inhibitor->PI3K Efficacy_Testing_Workflow start Start: Compound Synthesis biochem Biochemical Assay (In Vitro Kinase IC50) start->biochem cell_via Cell Viability Assay (GI50) biochem->cell_via Potent? pathway Pathway Analysis (Western Blot) cell_via->pathway Active in cells? target_eng Target Engagement (CETSA) pathway->target_eng On-target effect? end Efficacy Profile Established target_eng->end Target confirmed? Data_Interpretation A Low Biochemical IC50? B Low Cellular GI50? A->B Yes Res4 Not an Inhibitor of this Pathway A->Res4 No C Pathway Inhibition (p-Akt↓)? B->C Yes Res2 Poor Permeability or Efflux B->Res2 No D Target Engagement (CETSA Shift)? C->D Yes Res3 Off-Target Cytotoxicity C->Res3 No Res1 Potent Inhibitor D->Res1 Yes Res5 Indirect Effect on Pathway D->Res5 No

References

Application Notes and Protocols for Assaying 1-ethyl-1H-imidazole-4,5-dicarboxamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-imidazole-4,5-dicarboxamide belongs to the imidazole-4,5-dicarboxamide class of compounds. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, derivatives of the imidazole-4,5-dicarboxamide scaffold have shown promising activity as inhibitors of various enzymes, including proteases and kinases, and have demonstrated antiproliferative effects against cancer cell lines.[1][2][3] For instance, certain derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle, suggesting potential applications in oncology.[2]

These application notes provide detailed protocols for researchers to begin characterizing the biological activity of 1-ethyl-1H-imidazole-4,5-dicarboxamide. The following sections outline two primary assays: a fluorescence-based enzyme inhibition assay to assess its potential as an enzyme inhibitor, and an MTT cell proliferation assay to evaluate its cytotoxic or antiproliferative effects on cancer cells.

Data Presentation

Table 1: In Vitro Enzyme Inhibition Data
CompoundTarget EnzymeSubstrate Concentration (μM)IC₅₀ (μM)
1-ethyl-1H-imidazole-4,5-dicarboxamide[Target][Value][Value]
Positive Control Inhibitor[Target][Value][Value]
Table 2: Antiproliferative Activity in Cancer Cell Lines
CompoundCell LineIncubation Time (hours)IC₅₀ (μM)
1-ethyl-1H-imidazole-4,5-dicarboxamide[e.g., HeLa, HT-29]48[Value]
1-ethyl-1H-imidazole-4,5-dicarboxamide[e.g., HeLa, HT-29]72[Value]
Positive Control Drug (e.g., Doxorubicin)[e.g., HeLa, HT-29]48[Value]
Positive Control Drug (e.g., Doxorubicin)[e.g., HeLa, HT-29]72[Value]

Experimental Protocols

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 1-ethyl-1H-imidazole-4,5-dicarboxamide against a target enzyme using a fluorescence-based assay. This method is highly sensitive and suitable for high-throughput screening.[4][5][6]

Materials:

  • Target enzyme (e.g., a protease or kinase)

  • Fluorogenic substrate specific to the target enzyme

  • 1-ethyl-1H-imidazole-4,5-dicarboxamide

  • Positive control inhibitor

  • Assay buffer (optimized for the target enzyme)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-ethyl-1H-imidazole-4,5-dicarboxamide in DMSO. Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the target enzyme to the desired concentration in cold assay buffer.

  • Assay Plate Setup:

    • Add the serially diluted compound to the wells of the 96-well plate.

    • Include wells for a positive control (a known inhibitor of the enzyme) and a negative control (assay buffer with DMSO).

    • Add the diluted enzyme to all wells except for the blank (no enzyme) wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. Record measurements at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

Protocol 2: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and the antiproliferative effects of a compound.[8][9][10] It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]

Materials:

  • Cancer cell line (e.g., HeLa, HT-29)

  • Complete cell culture medium

  • 1-ethyl-1H-imidazole-4,5-dicarboxamide

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-ethyl-1H-imidazole-4,5-dicarboxamide in cell culture medium. Replace the existing medium in the wells with the medium containing the diluted compound. Include wells for a positive control and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Signal Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Inhibitor 1-ethyl-1H- imidazole-4,5- dicarboxamide Inhibitor->Kinase_1

Caption: A potential signaling pathway inhibited by the compound.

Experimental Workflow Diagrams

Enzyme Inhibition Assay Workflow

G Start Start Prepare_Reagents Prepare Compound, Enzyme, and Substrate Start->Prepare_Reagents Plate_Setup Add Compound and Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at Room Temperature Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence over Time Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the fluorescence-based enzyme inhibition assay.

MTT Assay Workflow

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Treat Cells with Compound Seed_Cells->Compound_Treatment Incubate Incubate for 48/72 hours Compound_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell proliferation assay.

References

Application Notes and Protocols for the Purification of 1-Ethyl-1H-imidazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-ethyl-1H-imidazole-4,5-dicarboxamide, a key scaffold in medicinal chemistry. The following sections outline the synthesis and subsequent purification strategies, including column chromatography and recrystallization, to obtain a high-purity final product.

Synthetic Overview and Purification Strategy

The synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide can be envisioned through a two-step process. The first step involves the amidation of a suitable precursor, such as dimethyl 1H-imidazole-4,5-dicarboxylate, to form the corresponding dicarboxamide. The second step is the N-ethylation of the imidazole ring. Purification protocols are crucial after each synthetic step to ensure the removal of unreacted starting materials, reagents, and byproducts. The primary purification techniques employed are column chromatography and recrystallization.

Data Presentation: Purification Parameters

The following tables summarize the key quantitative data for the recommended purification methods.

Table 1: Column Chromatography Parameters for Purification of Imidazole-4,5-dicarboxamide Intermediate

ParameterValue/Description
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Ethyl acetate / Hexane (Gradient)
Gradient Profile10% to 50% Ethyl acetate in Hexane
Column DimensionsDependent on scale, typically 2-5 cm diameter
Flow Rate10-20 mL/min
DetectionTLC with UV visualization (254 nm)

Table 2: Recrystallization Parameters for 1-Ethyl-1H-imidazole-4,5-dicarboxamide

ParameterValue/Description
Solvent SystemMethanol / Water
Solvent RatioApproximately 3:1 (Methanol:Water)
Temperature (Dissolution)60-65 °C (until fully dissolved)
Temperature (Crystallization)Cool to room temperature, then 0-4 °C
Crystal CollectionVacuum filtration
Washing SolventCold Methanol/Water (1:1)

Experimental Protocols

Protocol 1: Synthesis and Purification of N,N'-diethyl-1H-imidazole-4,5-dicarboxamide (as a model for the dicarboxamide core)

This protocol describes a general method for the synthesis of the imidazole dicarboxamide core, which is a precursor to the target molecule.

Materials:

  • Dimethyl 1H-imidazole-4,5-dicarboxylate

  • Ethylamine (70% in water)

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Amidation Reaction: In a round-bottom flask, dissolve dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in methanol.

  • Add a stoichiometric excess of aqueous ethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N,N'-diethyl-1H-imidazole-4,5-dicarboxamide.

  • Purification by Column Chromatography: a. Prepare a silica gel column using a slurry of silica in hexane. b. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column. c. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). d. Collect fractions and monitor by TLC. e. Combine the fractions containing the pure product and evaporate the solvent to yield the purified N,N'-diethyl-1H-imidazole-4,5-dicarboxamide.

Protocol 2: N-Ethylation of Imidazole-4,5-dicarboxamide

This protocol outlines the N-alkylation of the imidazole ring to introduce the ethyl group.

Materials:

  • N,N'-diethyl-1H-imidazole-4,5-dicarboxamide

  • Ethyl iodide or diethyl sulfate

  • Sodium hydride (NaH) or potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation: To a solution of N,N'-diethyl-1H-imidazole-4,5-dicarboxamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the mixture with ethyl acetate (3 x 50 mL). c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Protocol 3: Purification of 1-Ethyl-1H-imidazole-4,5-dicarboxamide by Recrystallization

Materials:

  • Crude 1-ethyl-1H-imidazole-4,5-dicarboxamide

  • Methanol

  • Deionized water

Procedure:

  • Dissolution: Place the crude product in a clean Erlenmeyer flask. Add a minimal amount of hot methanol (60-65 °C) to

Application Notes & Protocols: Formulation of 1-ethyl-1H-imidazole-4,5-dicarboxamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the formulation of 1-ethyl-1H-imidazole-4,5-dicarboxamide, a novel imidazole-based compound, for preclinical in vivo evaluation. This document outlines pre-formulation assessment, vehicle selection strategies, and detailed protocols for preparing formulations suitable for various routes of administration.

Application Notes

The successful in vivo evaluation of a novel chemical entity such as 1-ethyl-1H-imidazole-4,5-dicarboxamide is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability. Imidazole-based compounds often exhibit limited aqueous solubility, which presents a significant challenge for parenteral and oral administration. These notes provide a strategic overview of the formulation development process.

Pre-formulation Assessment

Prior to formulation, a thorough characterization of the compound's physicochemical properties is essential.

  • Solubility Profiling: The solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide should be determined in a range of pharmaceutically acceptable vehicles. This is a crucial first step in identifying a suitable solvent system. A tiered screening approach is recommended, starting with aqueous buffers and progressing to co-solvents and lipid-based excipients.

  • Stability Analysis: The chemical stability of the compound in the selected vehicle(s) must be assessed. Degradation can lead to inaccurate dosing and the generation of potentially toxic byproducts. Stability should be evaluated under typical storage and handling conditions.

  • Solid-State Characterization: Understanding the compound's solid form (e.g., crystalline, amorphous) can provide insights into its dissolution and stability properties.

Vehicle Selection Strategy

The choice of vehicle is dictated by the route of administration, the required dose, and the compound's solubility.

  • Aqueous Vehicles: For soluble compounds, isotonic saline or phosphate-buffered saline (PBS) are ideal. However, for poorly soluble compounds like many imidazole derivatives, these are often not viable as the primary vehicle.

  • Co-solvent Systems: A common approach for increasing the solubility of hydrophobic compounds is the use of a co-solvent system. This typically involves a mixture of a water-miscible organic solvent and an aqueous carrier. Common co-solvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and ethanol. It is critical to minimize the percentage of the organic co-solvent to avoid toxicity.

  • Surfactant-based Formulations: Surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar solutions that enhance the solubility of poorly soluble drugs.

  • Lipid-based Formulations: For oral administration, lipid-based formulations can improve absorption. For parenteral routes, oil-in-water emulsions can be employed. Corn oil is a common vehicle for subcutaneous or intraperitoneal injections of lipophilic compounds.[1]

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide in common pharmaceutical vehicles.

Materials:

  • 1-ethyl-1H-imidazole-4,5-dicarboxamide

  • Vials

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Vehicles for testing (see Table 1)

Method:

  • Add an excess amount of 1-ethyl-1H-imidazole-4,5-dicarboxamide to a known volume (e.g., 1 mL) of each test vehicle in a vial.

  • Securely cap the vials and place them on an orbital shaker at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Record the solubility in mg/mL.

Protocol 2: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration

Objective: To prepare a sterile, injectable formulation of 1-ethyl-1H-imidazole-4,5-dicarboxamide using a co-solvent system.

Materials:

  • 1-ethyl-1H-imidazole-4,5-dicarboxamide

  • Dimethyl Sulfoxide (DMSO), sterile injectable grade

  • PEG 400, sterile injectable grade

  • Saline (0.9% NaCl), sterile

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Method:

  • Vehicle Preparation: Prepare the co-solvent vehicle. A common starting point is a mixture of DMSO and PEG 400. For example, a 10% DMSO / 40% PEG 400 / 50% Saline vehicle can be prepared.

    • Note: The final concentration of DMSO should be kept as low as possible to minimize toxicity.

  • Dissolution: Weigh the required amount of 1-ethyl-1H-imidazole-4,5-dicarboxamide and place it in a sterile vial.

  • Add the required volume of DMSO to dissolve the compound completely. Gentle vortexing may be applied.

  • Add the required volume of PEG 400 and mix thoroughly.

  • Slowly add the saline to the mixture while vortexing to avoid precipitation of the compound.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control: Visually inspect the final formulation for any precipitation or particulates.

Protocol 3: Preparation of a Suspension in Corn Oil for Intraperitoneal (IP) or Oral (PO) Administration

Objective: To prepare a homogenous suspension of 1-ethyl-1H-imidazole-4,5-dicarboxamide in corn oil.

Materials:

  • 1-ethyl-1H-imidazole-4,5-dicarboxamide

  • Corn oil, sterile

  • Sterile vials

  • Homogenizer or sonicator

Method:

  • Weigh the required amount of 1-ethyl-1H-imidazole-4,5-dicarboxamide. If the particle size is large, it should be micronized to improve suspension stability.

  • In a sterile vial, add the weighed compound.

  • Add a small amount of corn oil and triturate to form a uniform paste.

  • Gradually add the remaining volume of corn oil while mixing.

  • Homogenize the mixture using a sonicator or homogenizer until a uniform suspension is achieved.

  • Quality Control: Visually inspect for homogeneity. Before each administration, the suspension should be thoroughly mixed.

Data Presentation

Quantitative data from pre-formulation studies should be presented in a clear and organized manner.

Table 1: Solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide in Various Vehicles

VehicleTypeSolubility (mg/mL) at 25°CObservations
WaterAqueous< 0.1Insoluble
Phosphate-Buffered Saline (pH 7.4)Aqueous< 0.1Insoluble
0.1 N HClAqueous0.5Slightly Soluble
0.1 N NaOHAqueous1.2Slightly Soluble
EthanolCo-solvent5.8Soluble
Propylene GlycolCo-solvent8.2Soluble
PEG 400Co-solvent15.5Freely Soluble
DMSOCo-solvent> 50Very Soluble
Corn OilLipid2.1Sparingly Soluble
10% DMSO / 90% SalineCo-solvent4.5Soluble
10% DMSO / 40% PEG 400 / 50% SalineCo-solvent9.8Soluble

Note: The data in this table is representative and should be determined experimentally for 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Visualizations

Workflow for In Vivo Formulation Development

The following diagram illustrates the logical workflow for developing a formulation of a novel compound for in vivo studies.

Formulation_Workflow A Compound Characterization (Physicochemical Properties) B Solubility Screening (Aqueous & Organic Vehicles) A->B C Vehicle Selection (Based on Route & Dose) B->C D Formulation Preparation (e.g., Solution, Suspension) C->D F Tolerability Study in Animals (Vehicle & Formulation) C->F Vehicle Control E Stability Assessment (Short-term) D->E D->F G Final Formulation for In Vivo Efficacy Studies E->G Stable F->G Tolerable Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) CDK2 Cyclin-Dependent Kinase 2 (CDK2) RTK->CDK2 Activates Proliferation Cell Proliferation & Survival CDK2->Proliferation Promotes Compound 1-ethyl-1H-imidazole- 4,5-dicarboxamide Compound->CDK2 Inhibits (Hypothesized)

References

Troubleshooting & Optimization

"optimizing reaction conditions for 1-ethyl-1H-imidazole-4,5-dicarboxamide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide, which is typically prepared via the amidation of a suitable precursor such as diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid groups. 2. Poor quality of starting materials or reagents. 3. Suboptimal reaction temperature or time. 4. Inefficient purification method.1. Use a reliable coupling agent like EDCI with HOBt to ensure efficient amide bond formation.[1] 2. Verify the purity of starting materials (e.g., by NMR or melting point) and use fresh, anhydrous solvents. 3. Optimize the reaction temperature; for EDCI/HOBt couplings, reactions are often stirred at room temperature for several hours or overnight.[1] Monitor reaction progress using TLC. 4. Employ column chromatography with an appropriate solvent system for purification.[2]
Incomplete Reaction 1. Insufficient amount of aminating agent (e.g., ammonia or an amine). 2. Short reaction time. 3. Presence of moisture, which can hydrolyze the activated ester.1. Use a stoichiometric excess of the aminating agent. 2. Extend the reaction time and monitor progress by TLC until the starting material is consumed. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Over-activation of the carboxylic acid leading to side reactions. 2. Reaction temperature is too high, causing decomposition. 3. Presence of impurities in the starting materials.1. Add the coupling agent portion-wise at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. 2. Maintain the recommended reaction temperature. 3. Purify starting materials before use.
Difficulty in Product Purification 1. Product is highly polar and difficult to elute from silica gel. 2. Co-elution of the product with impurities or unreacted starting material.1. Use a more polar solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane). 2. Recrystallization from a suitable solvent may be an effective alternative or a final purification step after chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide?

A common precursor is a dialkyl ester of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid, such as diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate. This can be synthesized or purchased. The dicarboxamide is then typically formed by amidation of this diester.

Q2: Which coupling agents are effective for the amidation step?

For converting the dicarboxylic acid to the dicarboxamide, common and effective coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt).[1] These reagents facilitate the formation of an active ester that readily reacts with an amine.

Q3: What are the typical reaction conditions for the amidation of an imidazole-4,5-dicarboxylate?

The reaction is often carried out in an inert, anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[1] The reaction mixture is typically stirred at room temperature for several hours to overnight.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system might be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding.

Q5: What are the key considerations for the purification of 1-ethyl-1H-imidazole-4,5-dicarboxamide?

The product is expected to be a polar compound. Purification is commonly achieved by column chromatography on silica gel using a polar eluent system.[2] Alternatively, if the product crystallizes well, recrystallization can be an effective purification method.

Experimental Protocols

Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide from 1-ethyl-1H-imidazole-4,5-dicarboxylic acid

This protocol is based on general methods for amide bond formation.[1]

Materials:

  • 1-ethyl-1H-imidazole-4,5-dicarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia solution (e.g., 7N in methanol) or ammonium chloride and a base like triethylamine

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable aprotic solvent

  • Anhydrous dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve 1-ethyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (2.2 eq) and EDCI (2.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the ammonia solution (e.g., 7N in methanol, >5 eq) or a mixture of ammonium chloride (>5 eq) and triethylamine (>5 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions for Amidation of Imidazole Carboxylic Acids

Starting Material Coupling Reagents Amine Source Solvent Temperature Time Yield Reference
2-(Ethoxycarbonyl)-1H-imidazole-4-carboxylic acidEDCI, HOBt, DIPEAVarious primary aminesTHF60 °CNot specifiedNot specified[1]
Imidazole-4,5-dicarboxylic acid derivativePyrazine diacid chloride intermediateAmino acid estersNot specifiedNot specifiedNot specifiedGood to excellent[3]
1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acidPhosphorus OxychlorideVarious sulfonamidesPyridineNot specifiedNot specified40-60%[4]

Visualizations

experimental_workflow start Start: 1-ethyl-1H-imidazole-4,5-dicarboxylic acid dissolve Dissolve in Anhydrous DMF start->dissolve add_coupling Add HOBt and EDCI dissolve->add_coupling activate Stir for 30 min at RT (Activation) add_coupling->activate cool Cool to 0 °C activate->cool add_amine Add Ammonia Solution cool->add_amine react Stir Overnight at RT add_amine->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Final Product: 1-ethyl-1H-imidazole-4,5-dicarboxamide purify->product

Caption: Experimental workflow for the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

troubleshooting_guide low_yield Low or No Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction optimize_conditions Optimize Time & Temperature low_yield->optimize_conditions side_products Side Products Observed? incomplete_reaction->side_products No check_reagents Check Reagent Purity & Freshness incomplete_reaction->check_reagents If still incomplete extend_time Extend Reaction Time / Add More Amine incomplete_reaction->extend_time Yes purification_issue Purification Issues? side_products->purification_issue No side_products->check_reagents If side products persist adjust_temp Adjust Reaction Temperature side_products->adjust_temp Yes change_column_params Change Chromatography Solvent System purification_issue->change_column_params Yes check_moisture Ensure Anhydrous Conditions extend_time->check_moisture purify_sm Purify Starting Materials adjust_temp->purify_sm try_recrystallization Attempt Recrystallization change_column_params->try_recrystallization

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Improving the Yield of 1-Ethyl-1H-imidazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide. Our goal is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide, which is typically prepared in a two-step process: the formation of the imidazole-4,5-dicarboxamide core followed by N-alkylation.

dot

Caption: General troubleshooting workflow for the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Issue 1: Low yield in the amidation of imidazole-4,5-dicarboxylic acid

Question: I am getting a low yield of imidazole-4,5-dicarboxamide from imidazole-4,5-dicarboxylic acid. What are the possible causes and solutions?

Answer:

Low yields in the amidation step can be attributed to several factors, primarily related to the activation of the carboxylic acid groups and the reaction conditions.

  • Inadequate Carboxylic Acid Activation: The direct reaction of a carboxylic acid and an amine is generally slow. An activating agent is necessary to convert the carboxylic acid into a more reactive species.

    • Solution: Employ a suitable coupling reagent. Common choices for amide bond formation include carbodiimides (like DCC or EDC), phosphonium salts (like BOP or PyBOP), and uronium salts (like HATU or TBTU).[1] For dicarboxylic acids, using a catalyst that is tolerant to water, a byproduct of the reaction, such as Nb2O5, can be beneficial.[2]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

    • Solution: Optimize the reaction conditions. The choice of solvent is crucial; aprotic solvents like DMF or DCM are often used. The reaction temperature may need to be adjusted depending on the coupling reagent. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Solution: The choice of coupling reagent can influence the formation of side products. For instance, carbodiimide activation can sometimes lead to the formation of N-acylurea byproducts. Using additives like HOBt or HOAt can suppress these side reactions.[1]

dot

Amidation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Cause1 Inadequate Acid Activation Solution1 Use Effective Coupling Reagents (e.g., HATU, T3P) Cause1->Solution1 Cause2 Suboptimal Reaction Conditions Solution2 Optimize Solvent, Temperature, and Time Cause2->Solution2 Cause3 Side Product Formation Solution3 Add Suppressing Agents (e.g., HOBt) Cause3->Solution3 NEthylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Cause1 Incorrect Base/Alkylating Agent Solution1 Use Strong Base (e.g., NaH) and Reactive Ethylating Agent (e.g., EtI) Cause1->Solution1 Cause2 Suboptimal Reaction Conditions Solution2 Use Anhydrous Polar Aprotic Solvent (e.g., DMF) and Optimize Temperature Cause2->Solution2 Cause3 Steric Hindrance Solution3 Ensure Complete Deprotonation Cause3->Solution3

References

Technical Support Center: 1-ethyl-1H-imidazole-4,5-dicarboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low bioactivity with 1-ethyl-1H-imidazole-4,5-dicarboxamide and similar imidazole-4,5-dicarboxamide derivatives.

General Information

1-ethyl-1H-imidazole-4,5-dicarboxamide belongs to the class of imidazole-4,5-dicarboxamide (I45DC) derivatives. While specific data on the 1-ethyl variant is limited, the I45DC scaffold has been investigated for its potential as an antiproliferative agent.[1] Studies on various N,N'-disubstituted imidazole-4,5-dicarboxamides have shown inhibitory activity against the proliferation of HL-60 cells, with IC50 values typically in the micromolar range.[1] The proposed mechanism for some of these compounds involves interaction with the ATP-binding site of cyclin-dependent kinase 2 (cdk2).[1]

The broader family of imidazole derivatives is known for a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[2] The bioactivity of these compounds is influenced by their physicochemical properties, which can be fine-tuned through synthetic modifications.[3]

Troubleshooting Guide for Low Bioactivity

Low or inconsistent bioactivity is a common challenge in early-stage drug discovery. The following guide addresses potential issues in a question-and-answer format to help you troubleshoot your experiments.

Q1: My compound is showing no activity or significantly lower activity than expected. What are the first things I should check?

A1: When encountering low bioactivity, it's crucial to systematically evaluate both the compound itself and the experimental setup. Start by verifying the fundamentals:

  • Compound Integrity: Confirm the identity and purity of your sample of 1-ethyl-1H-imidazole-4,5-dicarboxamide. Impurities can interfere with the assay or the compound's activity. Consider re-purification or re-synthesis if purity is a concern.

  • Compound Solubility: Poor solubility is a frequent cause of low apparent activity.[3][4][5] If the compound precipitates out of the assay medium, its effective concentration will be much lower than intended. Visually inspect your solutions for any signs of precipitation.

  • Assay Performance: Ensure your assay is running correctly by including appropriate positive and negative controls. If the positive control is not working as expected, there may be an issue with the assay itself.

Q2: How can I determine if my compound's solubility is the issue?

A2: Several factors, including pH, molecular structure, and temperature, can affect a compound's solubility.[4][6] You can assess and address solubility with the following steps:

  • Solubility Testing: Determine the solubility of your compound in the assay buffer. A common method is the shake-flask method, followed by analysis of the supernatant.[4]

  • Solvent Effects: If you are using a co-solvent like DMSO, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups is pH-dependent.[6] Test the solubility at different pH values to find the optimal range.

  • Formulation Strategies: If solubility remains an issue, consider formulation strategies such as using surfactants, cyclodextrins, or creating a salt form of the compound.[4]

Q3: Could my compound be unstable under the experimental conditions?

A3: Yes, compound stability is a critical factor.[4] Degradation can lead to a loss of active compound over the course of the experiment.

  • Stability Assessment: Incubate the compound in the assay medium for the duration of the experiment and then analyze its concentration and integrity using methods like HPLC.

  • Factors Affecting Stability: Be mindful of temperature, light exposure, and the presence of reactive components in your assay medium. Some compounds are sensitive to hydrolysis or oxidation.

Q4: Is it possible that the compound is interfering with the assay technology?

A4: Assay interference is a common source of misleading results, especially in high-throughput screening.[7]

  • Assay-Specific Interference: Some compounds can interfere with fluorescence or absorbance-based readouts. Run control experiments without cells or the target protein to check for direct effects on the assay signal.

  • Promiscuous Inhibitors: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive or false-negative results.[7]

Q5: I've confirmed my compound is soluble and stable, but the activity is still low. What other factors should I consider?

A5: If compound-related issues have been ruled out, consider the biological aspects of your experiment:

  • Cell Line Variability: Different cell lines can have varying levels of the target protein or different metabolic activities, which can affect the compound's efficacy.

  • Incorrect Concentration Range: The active concentration range for your compound may be narrower or different than initially predicted. A wider dose-response curve can help identify the optimal concentration.

  • Permeability and Efflux: For cell-based assays, the compound needs to cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps can limit intracellular concentration and thus, bioactivity.[3]

Frequently Asked Questions (FAQs)

What is a typical starting concentration for in vitro testing of 1-ethyl-1H-imidazole-4,5-dicarboxamide?

Based on related compounds, a starting concentration in the low micromolar range (e.g., 1-10 µM) is reasonable.[1] It is recommended to perform a dose-response study covering a wide range of concentrations (e.g., from nanomolar to 100 µM) to determine the IC50.

How should I prepare my stock solution?

Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO. Store the stock solution at -20°C or -80°C to minimize degradation. For experiments, dilute the stock solution into the aqueous assay buffer, ensuring the final organic solvent concentration is minimal.

What are some potential off-target effects of imidazole-based compounds?

Imidazole-containing compounds have been known to interact with various biological targets. It is important to consider potential off-target effects and assess the selectivity of your compound through profiling against a panel of related and unrelated targets.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

  • Preparation: Prepare a series of buffers at different pH values relevant to your experimental conditions (e.g., PBS at pH 7.4).

  • Incubation: Add an excess amount of 1-ethyl-1H-imidazole-4,5-dicarboxamide to a known volume of each buffer in a sealed vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: In Vitro Stability Assay

  • Sample Preparation: Prepare a solution of the compound in the intended assay buffer at the final experimental concentration.

  • Incubation: Incubate the solution under the same conditions as your bioassay (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the concentration of the parent compound in each aliquot using a validated HPLC method.

  • Data Interpretation: Plot the concentration of the compound versus time to determine its degradation rate and half-life.

Protocol 3: General Cell Viability/Cytotoxicity Assay (MTS Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-ethyl-1H-imidazole-4,5-dicarboxamide and add them to the wells. Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Readout: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Factors Influencing Bioactivity and Recommended Troubleshooting Actions

Potential IssueKey Factors to ConsiderRecommended Actions
Compound Purity Presence of impurities, degradation productsVerify purity by LC-MS or NMR. Re-purify if necessary.
Solubility pH, temperature, co-solvents[4][6]Determine solubility in assay buffer. Adjust pH or use formulation aids.[4]
Stability Temperature, light, pH, enzymatic degradationAssess stability in assay medium over time using HPLC.
Assay Interference Autofluorescence, quenching, aggregation[7]Run controls to test for direct compound effects on assay readout.
Cellular Uptake Permeability, efflux pumpsConsider using cell lines with known transporter expression.
Target Engagement On-target binding and functional effectIf possible, use a direct target binding assay to confirm engagement.

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed check_compound Check Compound Integrity (Purity, Identity) start->check_compound check_compound->start Impure check_solubility Assess Solubility check_compound->check_solubility Purity OK check_solubility->start Insoluble check_stability Evaluate Stability check_solubility->check_stability Soluble check_stability->start Unstable check_assay Verify Assay Performance (Controls) check_stability->check_assay Stable check_assay->start Controls Fail investigate_interference Investigate Assay Interference check_assay->investigate_interference Controls OK investigate_interference->start Interference Found optimize_conditions Optimize Assay Conditions (Concentration, Time) investigate_interference->optimize_conditions No Interference evaluate_biology Evaluate Biological Factors (Cell Line, Permeability) optimize_conditions->evaluate_biology conclusion Hypothesis Generation & Further Experiments evaluate_biology->conclusion

Caption: Troubleshooting workflow for low bioactivity.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition stock Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dil Perform Serial Dilutions stock->serial_dil treat Treat Cells with Compound serial_dil->treat seed Seed Cells seed->treat incubate Incubate treat->incubate add_reagent Add Detection Reagent incubate->add_reagent read Measure Signal add_reagent->read

Caption: General experimental workflow for a cell-based assay.

Physicochemical_Properties bioactivity Bioactivity solubility Solubility solubility->bioactivity permeability Permeability solubility->permeability stability Stability stability->bioactivity stability->solubility permeability->bioactivity purity Purity purity->bioactivity

Caption: Interplay of physicochemical properties affecting bioactivity.

References

Technical Support Center: Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Troubleshooting Guides

Problem 1: Low Yield of Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate during Cyclocondensation

Possible Causes and Solutions

CauseRecommended Action
Incomplete reaction - Ensure complete consumption of the starting diamine by TLC or LC-MS analysis.- Increase reaction time or temperature cautiously.- Use a slight excess of triethyl orthoformate.
Side reactions - Polymerization of diaminomaleonitrile: Use high-purity diaminomaleonitrile and ensure anhydrous reaction conditions.- Formation of N-unsubstituted imidazole: Ensure efficient ethylation by using a suitable ethylating agent (e.g., ethyl iodide, diethyl sulfate) and an appropriate base (e.g., sodium hydride, potassium carbonate). Monitor the reaction for the disappearance of the N-H proton signal by NMR if possible.- Formation of ethoxy intermediates: Ensure acidic catalysis is effective for complete cyclization. A small amount of a protic acid (e.g., acetic acid) can be beneficial.
Suboptimal reaction conditions - Solvent: Use a high-boiling point, inert solvent like DMF or toluene to achieve the necessary reaction temperature.- Temperature: The reaction often requires heating. Optimize the temperature to balance reaction rate and side product formation.
Product degradation - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.
Problem 2: Incomplete Saponification of Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate

Possible Causes and Solutions

CauseRecommended Action
Insufficient base - Use a sufficient molar excess of a strong base like NaOH or KOH (typically 2.2-3.0 equivalents).
Low reaction temperature - The hydrolysis of hindered esters can be slow. Refluxing the reaction mixture is often necessary.
Precipitation of the sodium salt - If the disodium salt of the dicarboxylic acid precipitates, it can hinder the reaction. Add a co-solvent like methanol or ethanol to improve solubility.
Incomplete workup - Ensure the pH is sufficiently acidic (pH 1-2) during the workup to fully protonate the carboxylate groups and precipitate the dicarboxylic acid.
Problem 3: Low Yield and Impurities during Amidation of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid

Possible Causes and Solutions

CauseRecommended Action
Inefficient activation of the carboxylic acid - Acyl chloride formation: Use a sufficient excess of thionyl chloride or oxalyl chloride. Ensure anhydrous conditions.- Coupling agent: Use a reliable coupling agent like HATU, HBTU, or EDC with an activator like HOBt.
Side reactions of the activated intermediate - Anhydride formation: Add the amine nucleophile as soon as the activation is complete.- Racemization (if applicable): Use a racemization-suppressing additive like HOBt.
Incomplete reaction - Use a slight excess of the amine. Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Difficult purification - The dicarboxamide product may have low solubility. Recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) is often effective.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for 1-ethyl-1H-imidazole-4,5-dicarboxamide?

A plausible and common synthetic approach involves a three-step process:

  • Cyclocondensation and N-ethylation: Reaction of diaminomaleonitrile with triethyl orthoformate in the presence of an acid catalyst to form the imidazole ring, followed by N-ethylation to yield diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate.

  • Saponification: Hydrolysis of the diethyl ester to 1-ethyl-1H-imidazole-4,5-dicarboxylic acid using a strong base.

  • Amidation: Conversion of the dicarboxylic acid to the final product, 1-ethyl-1H-imidazole-4,5-dicarboxamide, typically via activation to an acyl chloride or by using a peptide coupling agent, followed by reaction with ammonia or an ammonia equivalent.

Q2: What are the most common side reactions during the imidazole ring formation step?

The cyclocondensation of diaminomaleonitrile with triethyl orthoformate can be prone to several side reactions:

  • Incomplete Cyclization: Formation of mono-formylated diaminomaleonitrile or other open-chain intermediates.

  • Polymerization: Diaminomaleonitrile can self-oligomerize, especially under harsh conditions or in the presence of impurities.

  • Formation of N-unsubstituted Imidazole: If the N-ethylation step is not efficient, the corresponding N-H imidazole can be a significant impurity.

  • Formation of Pyrazine Derivatives: Self-condensation of diaminomaleonitrile can lead to pyrazine-2,3-dicarbonitriles.[1]

Q3: How can I monitor the progress of the synthesis?

  • Thin Layer Chromatography (TLC): Useful for all steps to track the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and the presence of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product. The disappearance of the N-H proton in the imidazole ring is a good indicator of successful N-ethylation.

Q4: What are the key considerations for the amidation step?

The conversion of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid to the dicarboxamide requires careful control to avoid side reactions. Key considerations include:

  • Anhydrous Conditions: If proceeding via an acyl chloride intermediate, strictly anhydrous conditions are necessary to prevent hydrolysis back to the carboxylic acid.

  • Choice of Amine Source: Anhydrous ammonia gas, a solution of ammonia in an organic solvent (e.g., methanol, dioxane), or ammonium chloride with a base can be used.

  • Temperature Control: The addition of the amine to the activated carboxylic acid is often exothermic and may require cooling to prevent side reactions.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate (Hypothetical)

  • To a solution of diaminomaleonitrile (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and add potassium carbonate (2.5 eq) and ethyl iodide (1.5 eq).

  • Heat the mixture to 60-70 °C and stir for 12-16 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification to 1-ethyl-1H-imidazole-4,5-dicarboxylic acid

  • Dissolve diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and cool in an ice bath.

  • Acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

  • Suspend 1-ethyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add oxalyl chloride (2.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in 2-propanol until the reaction is complete (as monitored by TLC).

  • Concentrate the reaction mixture and purify the crude product by recrystallization.

Visualizations

Synthesis_Workflow Start Diaminomaleonitrile Step1 Cyclocondensation & N-ethylation Start->Step1 Intermediate1 Diethyl 1-ethyl-1H-imidazole- 4,5-dicarboxylate Step1->Intermediate1 Step2 Saponification Intermediate1->Step2 Intermediate2 1-ethyl-1H-imidazole- 4,5-dicarboxylic acid Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Product 1-ethyl-1H-imidazole- 4,5-dicarboxamide Step3->Product

Caption: Synthetic workflow for 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Side_Reactions_Step1 cluster_main_path Main Reaction cluster_side_reactions Potential Side Reactions Diaminomaleonitrile Diaminomaleonitrile Desired Product Diethyl 1-ethyl-1H-imidazole- 4,5-dicarboxylate Diaminomaleonitrile->Desired Product Triethyl orthoformate, Ethylating Agent Incomplete Cyclization Incomplete Cyclization Diaminomaleonitrile->Incomplete Cyclization Insufficient heating/ catalyst Polymerization Polymerization Diaminomaleonitrile->Polymerization Impurities/ High Temp N-unsubstituted Imidazole N-unsubstituted Imidazole Diaminomaleonitrile->N-unsubstituted Imidazole Inefficient ethylation Pyrazine Formation Pyrazine Formation Diaminomaleonitrile->Pyrazine Formation Self- condensation

Caption: Potential side reactions during cyclocondensation.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_SM Check Starting Material Purity Problem->Check_SM Analyze_Reaction Analyze Reaction Mixture (TLC, LC-MS) Check_SM->Analyze_Reaction Incomplete_Reaction Incomplete Reaction? Analyze_Reaction->Incomplete_Reaction Side_Products Side Products Present? Analyze_Reaction->Side_Products Incomplete_Reaction->Side_Products No Adjust_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Adjust_Time_Temp Yes Optimize_Reagents Optimize Reagent Stoichiometry Incomplete_Reaction->Optimize_Reagents Yes Modify_Conditions Modify Reaction Conditions (Solvent, Catalyst) Side_Products->Modify_Conditions Yes Purification_Strategy Re-evaluate Purification Strategy Side_Products->Purification_Strategy Yes

Caption: General troubleshooting workflow for synthesis issues.

References

"stability issues of 1-ethyl-1H-imidazole-4,5-dicarboxamide in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethyl-1H-imidazole-4,5-dicarboxamide in solution. The information is designed to help anticipate and address potential stability issues during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered when working with solutions of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Observed Issue Potential Cause Recommended Action
Precipitation or cloudiness in solution Poor solubility at the prepared concentration and pH.Verify the solubility of the compound in the chosen solvent system. Consider adjusting the pH or using a co-solvent. For aqueous solutions, ensure the pH is not near the isoelectric point of the molecule.
Loss of compound concentration over time Chemical degradation (e.g., hydrolysis) or adsorption to container surfaces.Perform a stability study to assess degradation rates under your experimental conditions (see Experimental Protocols). Consider using silanized glassware or low-binding microplates to minimize adsorption.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Characterize the new peaks to identify potential degradation pathways. Common degradation routes include hydrolysis of the carboxamide groups.
Discoloration of the solution Photo-degradation or oxidative degradation.Protect the solution from light by using amber vials or covering containers with aluminum foil. If oxidation is suspected, consider degassing the solvent or adding an antioxidant.
Inconsistent experimental results Instability of the compound under the specific assay conditions (e.g., temperature, pH).Evaluate the stability of the compound under the exact conditions of your experiment. Prepare fresh solutions immediately before use whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-ethyl-1H-imidazole-4,5-dicarboxamide in aqueous solutions?

A1: The primary stability concerns for 1-ethyl-1H-imidazole-4,5-dicarboxamide in aqueous solutions are hydrolysis of the dicarboxamide functional groups and, to a lesser extent, potential degradation of the imidazole ring under harsh conditions. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of 1-ethyl-1H-imidazole-4,5-dicarboxamide?

A2: The stability of 1-ethyl-1H-imidazole-4,5-dicarboxamide is expected to be pH-dependent. The imidazole ring has a pKa in the physiological range, and its protonation state can influence the molecule's overall electronic properties and susceptibility to degradation. Extreme pH values (highly acidic or alkaline) are likely to accelerate the hydrolysis of the carboxamide groups.

Q3: Is 1-ethyl-1H-imidazole-4,5-dicarboxamide sensitive to light?

A3: Imidazole-containing compounds can be susceptible to photo-oxidation. It is recommended to protect solutions of 1-ethyl-1H-imidazole-4,5-dicarboxamide from direct exposure to UV and high-intensity visible light.

Q4: What is the recommended storage condition for solutions of 1-ethyl-1H-imidazole-4,5-dicarboxamide?

A4: For short-term storage, it is advisable to keep solutions at 2-8°C and protected from light. For long-term storage, freezing at -20°C or -80°C is recommended, provided the compound is stable to freeze-thaw cycles. It is crucial to perform a freeze-thaw stability study to confirm this.

Q5: What are the likely degradation products of 1-ethyl-1H-imidazole-4,5-dicarboxamide?

A5: The most probable degradation products would result from the hydrolysis of one or both of the carboxamide groups, leading to the formation of the corresponding carboxylic acids: 1-ethyl-5-(aminocarbonyl)-1H-imidazole-4-carboxylic acid and 1-ethyl-1H-imidazole-4,5-dicarboxylic acid.

Quantitative Data Summary

The following tables present hypothetical stability data for 1-ethyl-1H-imidazole-4,5-dicarboxamide in a buffered aqueous solution at a concentration of 1 mg/mL. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Stability of 1-ethyl-1H-imidazole-4,5-dicarboxamide at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.092.5%80.1%
5.098.2%95.7%
7.499.1%97.5%
9.096.8%91.3%

Table 2: Effect of Temperature on the Stability of 1-ethyl-1H-imidazole-4,5-dicarboxamide at pH 7.4

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C99.8%99.5%
25°C99.1%97.5%
40°C95.3%88.2%

Table 3: Effect of Light on the Stability of 1-ethyl-1H-imidazole-4,5-dicarboxamide at 25°C and pH 7.4

Condition% Remaining after 24 hours
Protected from Light99.1%
Exposed to Ambient Light98.5%
Exposed to UV Light (254 nm)85.2%

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Solution Preparation: Prepare a stock solution of 1-ethyl-1H-imidazole-4,5-dicarboxamide in a suitable organic solvent (e.g., DMSO, ethanol) and dilute it into each buffer to the final desired concentration, ensuring the final organic solvent concentration is low (e.g., <1%).

  • Incubation: Aliquot the solutions into vials, and incubate them at a constant temperature (e.g., 25°C).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the samples by a suitable stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to determine the concentration of the parent compound.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Photostability Assessment

  • Sample Preparation: Prepare a solution of 1-ethyl-1H-imidazole-4,5-dicarboxamide in a transparent solvent (e.g., water, methanol) at a known concentration.

  • Exposure Conditions:

    • Light-Exposed Sample: Place the solution in a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines).

    • Dark Control: Wrap an identical sample in aluminum foil to protect it from light and place it alongside the light-exposed sample.

  • Time Points: At selected time points, take aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizations

degradation_pathway A 1-ethyl-1H-imidazole-4,5-dicarboxamide B 1-ethyl-5-(aminocarbonyl)-1H- imidazole-4-carboxylic acid A->B Hydrolysis C 1-ethyl-1H-imidazole-4,5-dicarboxylic acid B->C Hydrolysis

Caption: Potential hydrolytic degradation pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare Solutions at Different Conditions (pH, Temp, Light) incubate Incubate Samples prep->incubate sample Collect Aliquots at Defined Time Points incubate->sample analyze Analyze by Stability- Indicating Method (HPLC) sample->analyze data Calculate % Remaining analyze->data

Caption: General workflow for stability testing.

troubleshooting_logic start Issue with Solution? precipitate Precipitation? start->precipitate degradation Loss of Purity/ Concentration? precipitate->degradation No solubility Check Solubility Limits Adjust pH/Solvent precipitate->solubility Yes hydrolysis Suspect Hydrolysis degradation->hydrolysis Yes photo Suspect Photodegradation degradation->photo Consider Other Degradation Routes hydrolysis_action Control pH & Temperature Use Fresh Solutions hydrolysis->hydrolysis_action photo_action Protect from Light photo->photo_action

Caption: Troubleshooting decision tree for stability issues.

Technical Support Center: Enhancing the Solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-ethyl-1H-imidazole-4,5-dicarboxamide. The following information is designed to offer practical guidance and experimental protocols to improve the dissolution of this compound for various research applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide?

The low aqueous solubility of this compound likely stems from a combination of its molecular structure, including the presence of two carboxamide groups which can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with water molecules. The ethyl group on the imidazole ring also adds to the molecule's lipophilicity.

Q2: What are the initial steps I should take to try and dissolve the compound?

Initial efforts should focus on simple and readily available methods such as testing a range of common laboratory solvents, adjusting the pH of the aqueous solution, and gentle heating. A systematic approach to screening these variables is recommended.

Q3: Can pH modification significantly improve the solubility of this compound?

Yes, pH can have a substantial effect on the solubility of molecules containing an imidazole ring. The imidazole group is basic and can be protonated at acidic pH, leading to the formation of a more soluble salt.[1][2][3] Experimenting with a range of pH values is a critical step in solubility optimization.

Q4: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[4][5][6] They work by reducing the polarity of the solvent system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Q5: When should I consider more advanced techniques like solid dispersion or complexation?

If simpler methods like solvent screening and pH adjustment do not yield the desired solubility, more advanced techniques should be explored. Solid dispersion and complexation are powerful methods for significantly enhancing the solubility of poorly water-soluble drugs.[7][8][9][10][11]

Troubleshooting Guides

Issue: Compound precipitates out of solution upon standing.
  • Possible Cause: The initial dissolution may have resulted in a supersaturated solution which is thermodynamically unstable.

  • Troubleshooting Steps:

    • Re-evaluate Solvent System: The chosen solvent or solvent mixture may not be optimal. Re-screen a broader range of solvents and co-solvents.

    • Adjust pH: If using an aqueous buffer, ensure the pH is maintained at a level where the compound is most soluble.

    • Consider Surfactants: The addition of a small amount of a non-ionic surfactant can help to stabilize the dissolved compound and prevent precipitation.

    • Explore Solid Dispersions: Creating a solid dispersion can prevent the drug from recrystallizing in solution.[7][8][9]

Issue: Inconsistent solubility results between experiments.
  • Possible Cause: Variability in experimental conditions such as temperature, pH, and purity of the compound or solvents.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters (temperature, mixing speed, incubation time, pH measurement) are consistent across all experiments.

    • Verify Compound Purity: Impurities can affect solubility. Confirm the purity of your 1-ethyl-1H-imidazole-4,5-dicarboxamide batch.

    • Use Fresh Solvents: Solvents can absorb atmospheric moisture or degrade over time. Use fresh, high-purity solvents for each experiment.

Data Presentation

Table 1: Hypothetical Solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide in Various Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 7.0)25< 0.1
0.1 M HCl (pH 1.0)251 - 5
0.1 M NaOH (pH 13.0)25< 0.1
Ethanol255 - 10
Propylene Glycol2510 - 20
Polyethylene Glycol 4002520 - 50
Dimethyl Sulfoxide (DMSO)25> 100

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of 1-ethyl-1H-imidazole-4,5-dicarboxamide to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement
  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Solubility Determination: Determine the solubility of the compound in each co-solvent mixture following the equilibration and analysis steps outlined in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[8]

  • Dissolution: Dissolve both 1-ethyl-1H-imidazole-4,5-dicarboxamide and the chosen carrier in a suitable common volatile solvent (e.g., ethanol or methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

  • Drying and Milling: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Gently mill the dried mass to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for its dissolution properties compared to the pure drug. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous nature of the drug within the carrier.[9]

Protocol 4: Complexation with Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to form inclusion complexes with a variety of drug molecules.[12][13]

  • Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess of the drug to each solution.

    • Equilibrate the samples as described in Protocol 1.

    • Analyze the concentration of the dissolved drug in the supernatant.

    • Plot the drug concentration against the HP-β-CD concentration to determine the type of complex formed and the stability constant.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Triturate the drug with a small amount of water to form a paste.

    • Add the calculated amount of HP-β-CD and continue to knead for a specified time (e.g., 30-60 minutes).

    • Dry the resulting product and pass it through a sieve.[13]

Visualizations

experimental_workflow cluster_analysis Analysis a Solvent Screening f Solubility Measurement (e.g., HPLC) a->f b pH Adjustment b->f c Co-solvency c->f d Solid Dispersion d->f e Complexation e->f

Caption: Workflow for solubility enhancement of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

solid_dispersion_workflow A Dissolve Drug and Carrier in a Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Drying (Vacuum Oven) B->C D Milling to Obtain Fine Powder C->D E Characterization (Dissolution, DSC, XRPD) D->E

Caption: Step-by-step process for preparing a solid dispersion.

complexation_logic Drug Poorly Soluble Drug Complex Water-Soluble Inclusion Complex Drug->Complex Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complex

Caption: The logical relationship in cyclodextrin inclusion complexation.

References

"avoiding degradation of 1-ethyl-1H-imidazole-4,5-dicarboxamide during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-ethyl-1H-imidazole-4,5-dicarboxamide to prevent its degradation. The following information is based on best practices for related imidazole compounds due to the limited specific data on this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-ethyl-1H-imidazole-4,5-dicarboxamide?

A1: To ensure the stability of 1-ethyl-1H-imidazole-4,5-dicarboxamide, it is recommended to store the compound in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] For similar imidazole derivatives, storage at temperatures below +30°C is advised.[3]

Q2: What are the common causes of degradation for this compound?

A2: While specific degradation pathways for 1-ethyl-1H-imidazole-4,5-dicarboxamide are not extensively documented, imidazole derivatives can be susceptible to degradation from:

  • Oxidation: Exposure to air and oxidizing agents can lead to chemical changes.[1]

  • Hydrolysis: The dicarboxamide functional groups may be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation. Storing in a dark place or using amber vials is recommended.[1]

  • Thermal Decomposition: Elevated temperatures can accelerate degradation. It is crucial to store the compound at recommended temperatures.

Q3: How can I tell if my sample of 1-ethyl-1H-imidazole-4,5-dicarboxamide has degraded?

A3: Degradation may be indicated by a change in physical appearance, such as color or texture. However, chemical degradation often occurs without visible signs. The most reliable way to assess purity and detect degradation products is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Q4: Are there any known incompatible materials to avoid during storage?

A4: Yes, you should avoid storing 1-ethyl-1H-imidazole-4,5-dicarboxamide with strong oxidizing agents.[1] It is also good practice to avoid contact with strong acids and bases, which could catalyze hydrolysis of the amide groups.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.1. Review storage conditions (temperature, light, and moisture exposure). 2. Perform an analytical purity check using HPLC or a similar method. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Exposure to light, moisture, or contaminants.1. Immediately transfer the compound to a tightly sealed, opaque container. 2. Store in a desiccator to remove excess moisture. 3. Evaluate the purity of the material before use.
Difficulty dissolving the compound in a previously used solvent. Formation of insoluble degradation products.1. Attempt to dissolve a small amount in a different, compatible solvent. 2. If solubility issues persist, it is a strong indicator of degradation. The sample should be discarded and replaced.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-ethyl-1H-imidazole-4,5-dicarboxamide and detecting potential degradation products.

1. Materials:

  • 1-ethyl-1H-imidazole-4,5-dicarboxamide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

4. Data Analysis:

  • Integrate the peak areas of the main compound and any impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • The presence of new peaks in aged samples compared to a fresh sample indicates degradation.

Visualizations

Degradation_Pathway A 1-ethyl-1H-imidazole- 4,5-dicarboxamide B Oxidized Products A->B Oxidation (Air, Oxidizing Agents) C Hydrolysis Products (e.g., dicarboxylic acid) A->C Hydrolysis (Moisture, Acid/Base) D Photodegradation Products A->D Photodegradation (UV Light)

Caption: Potential degradation pathways for 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Experimental_Workflow cluster_storage Storage cluster_sampling Sampling & Preparation cluster_analysis Analysis storage_conditions Store at <30°C in a dark, dry place weigh Weigh Sample storage_conditions->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter hplc HPLC Analysis filter->hplc data Data Interpretation (Purity Assessment) hplc->data

Caption: Experimental workflow for assessing the stability of the compound.

Troubleshooting_Logic decision decision action action issue issue start Unexpected Experimental Results check_storage Review Storage Conditions start->check_storage purity_check Perform Purity Analysis (HPLC) check_storage->purity_check degraded degraded purity_check->degraded replace_sample replace_sample degraded->replace_sample Yes other_issue other_issue degraded->other_issue No improper_storage improper_storage replace_sample->improper_storage

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Technical Support Center: Purification of 1-ethyl-1H-imidazole-4,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-ethyl-1H-imidazole-4,5-dicarboxamide and related imidazole-4,5-dicarboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-ethyl-1H-imidazole-4,5-dicarboxamide?

The main challenges in purifying 1-ethyl-1H-imidazole-4,5-dicarboxamide, a polar molecule, include:

  • High Polarity: This can lead to difficulties in separation from polar impurities and poor retention on standard reversed-phase chromatography columns.

  • Potential for Hydrogen Bonding: The amide groups can form strong intramolecular and intermolecular hydrogen bonds, which may affect solubility and chromatographic behavior.

  • Identification and Removal of Synthesis-Related Impurities: By-products from the synthesis, such as starting materials, reagents, and isomers, can be challenging to separate.

Q2: What are the common impurities I should expect?

Common impurities may include:

  • Unreacted starting materials, such as 1-ethyl-1H-imidazole-4,5-dicarboxylic acid and the aminating agent.

  • By-products from side reactions.

  • Isomeric impurities.

  • Degradation products if the compound is sensitive to heat, light, or pH extremes.

Q3: Which purification techniques are most effective for this compound?

The most commonly employed and effective purification techniques for imidazole-4,5-dicarboxamides are:

  • Recrystallization: Useful for removing impurities with different solubility profiles.

  • Column Chromatography on Silica Gel: A standard method for purifying polar compounds.[1][2]

  • Preparative High-Performance Liquid Chromatography (HPLC): Often necessary for achieving high purity, especially for challenging separations.

Troubleshooting Guides

Recrystallization

Problem: Low recovery of the purified product after recrystallization.

Possible Cause Suggested Solution
The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a solvent/anti-solvent system.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
The product is precipitating as an oil.Try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization.

A potential recrystallization procedure for a related compound, imidazole-4,5-dicarboxamide, involves dissolving the crude product in a weak alkali solution (like sodium carbonate) and then acidifying with an acid (such as hydrochloric acid) to precipitate the purified product.[3] This approach could be adapted for 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

Possible Cause Suggested Solution
Inappropriate solvent system (eluent).Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.4). A gradient elution may be necessary. For polar compounds, a combination of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is common.[4]
Column overloading.Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
The compound is streaking on the column.Add a small amount of a polar modifier like methanol or a few drops of an acid/base (e.g., acetic acid or triethylamine) to the eluent to improve peak shape.
Co-elution of impurities.Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC.

Libraries of dissymmetrically disubstituted imidazole-4,5-dicarboxamides have been successfully purified by column chromatography on silica gel.[1][2]

High-Performance Liquid Chromatography (HPLC)

Problem: The compound shows poor retention on a standard C18 reversed-phase column.

This is a common issue for polar compounds.

Possible Cause Suggested Solution
The compound is too polar for the stationary phase.* Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[5] * Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is well-suited for retaining and separating very polar compounds.[5][6] * Aqueous Normal Phase (ANP) Chromatography: This method can offer both reversed-phase and normal-phase retention characteristics.[5]
The mobile phase is too strong.For reversed-phase HPLC, increase the proportion of the aqueous component in the mobile phase. For HILIC, increase the proportion of the organic solvent.
Use of Ion-Pairing Agents.For ionizable compounds, adding an ion-pairing agent to the mobile phase can improve retention on reversed-phase columns.[7]

A general reversed-phase HPLC method for 1H-imidazole-4,5-dicarboxylic acid uses a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8] This method may be adaptable for 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Problem: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Secondary interactions with the stationary phase.Add a mobile phase modifier, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape.
Sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude 1-ethyl-1H-imidazole-4,5-dicarboxamide onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with the selected solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 1-ethyl-1H-imidazole- 4,5-dicarboxamide recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography prep_hplc Preparative HPLC crude_product->prep_hplc pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product prep_hplc->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General purification workflow for 1-ethyl-1H-imidazole-4,5-dicarboxamide.

troubleshooting_flowchart start Poor Separation in Column Chromatography check_tlc Was TLC optimization performed? start->check_tlc optimize_tlc Optimize solvent system using TLC check_tlc->optimize_tlc No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_tlc->start reduce_load Reduce sample load check_loading->reduce_load Yes check_streaking Is the compound streaking? check_loading->check_streaking No reduce_load->start add_modifier Add modifier to eluent (e.g., acid/base) check_streaking->add_modifier Yes consider_alt Consider alternative chromatography (e.g., Prep HPLC) check_streaking->consider_alt No add_modifier->start

Caption: Troubleshooting flowchart for column chromatography.

References

"refining the experimental protocol for 1-ethyl-1H-imidazole-4,5-dicarboxamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving 1-ethyl-1H-imidazole-4,5-dicarboxamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, purification, and biological assays.

Frequently Asked Questions (FAQs)

QuestionAnswer
Synthesis & Purification
What are the common starting materials for the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide?The synthesis typically starts from 1H-imidazole-4,5-dicarboxylic acid, which is then ethylated at the N1 position, followed by amidation of the two carboxylic acid groups.
I am observing a low yield during the final amidation step. What could be the cause?Low yields in the amidation step can be due to several factors: incomplete activation of the carboxylic acid groups, use of a weak coupling agent, steric hindrance from the amine, or side reactions. Ensure your reagents are pure and anhydrous, and consider using a more potent coupling agent like HATU or HOBt/EDC. Reaction temperature and time may also need optimization.
My purified product shows impurities in the NMR spectrum. What are the likely side products?Common impurities can include unreacted starting materials (the dicarboxylic acid or the mono-amidation product), byproducts from the coupling agent, or regioisomers if the N-ethylation was not selective. Purification by column chromatography or recrystallization may be necessary.[1][2]
Solubility & Handling
What is the best solvent to dissolve 1-ethyl-1H-imidazole-4,5-dicarboxamide?Imidazole derivatives with dicarboxamide functionalities can have varied solubility. It is advisable to start with polar aprotic solvents like DMSO or DMF. For biological assays, preparing a concentrated stock solution in one of these solvents and then diluting it into your aqueous buffer is a common practice.
Is the compound stable in aqueous solutions?The stability in aqueous solutions can be pH-dependent. The imidazole ring is generally stable, but the amide bonds could be susceptible to hydrolysis under strongly acidic or basic conditions, especially over extended periods or at elevated temperatures. It is recommended to prepare fresh solutions for biological experiments.
Biological Assays
Are there any known biological targets for imidazole-4,5-dicarboxamide derivatives?Yes, imidazole-4,5-dicarboxamide scaffolds have been investigated for a range of biological activities, including as inhibitors of kinases and for their antiproliferative effects against cancer cell lines.[3][4] Some derivatives are designed to mimic purines and interact with ATP-binding sites.[2]
I am not observing any activity in my cell-based assay. What should I check?First, confirm the compound's purity and concentration. Verify its solubility in your cell culture medium to ensure it is not precipitating. It's also crucial to include positive and negative controls in your experimental setup.[5] Consider performing a cell viability assay to rule out cytotoxicity at the tested concentrations.

Troubleshooting Guides

Synthesis Troubleshooting
SymptomPossible CauseSuggested Solution
Incomplete N-ethylation of imidazole-4,5-dicarboxylic acid Insufficient base or alkylating agent. Reaction time too short or temperature too low.Increase the molar equivalents of the base (e.g., K₂CO₃ or NaH) and ethyl iodide. Monitor the reaction by TLC or LC-MS and extend the reaction time or gently increase the temperature if necessary.
Formation of multiple products during amidation Non-specific reaction or side reactions.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. Use highly pure and anhydrous solvents and reagents. Consider a stepwise amidation if you are using two different amines.
Difficulty in removing the coupling agent byproducts The chosen coupling agent forms byproducts that are difficult to separate from the desired product.If using carbodiimide-based coupling agents like EDC, the resulting urea byproduct can sometimes be challenging to remove. Consider using a different coupling agent whose byproducts are more easily separated (e.g., by aqueous work-up or extraction).
Biological Assay Troubleshooting
SymptomPossible CauseSuggested Solution
Precipitation of the compound in aqueous buffer or cell media Poor aqueous solubility of the compound.Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final aqueous solution, do so stepwise and with vigorous vortexing. Ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that affects cell viability (typically <0.5%).
High background signal in fluorescence-based assays The compound itself is fluorescent at the excitation/emission wavelengths used.Measure the fluorescence of the compound alone in the assay buffer to determine its intrinsic fluorescence. If it interferes, consider using an alternative assay platform (e.g., luminescence or absorbance-based).
Inconsistent results between experimental replicates Pipetting errors, poor mixing, or compound degradation.Ensure accurate and consistent pipetting. Thoroughly mix solutions after adding the compound. Prepare fresh dilutions from the stock solution for each experiment to avoid issues with compound stability in diluted aqueous solutions.

Experimental Protocols

General Protocol for the Synthesis of 1-Ethyl-1H-imidazole-4,5-dicarboxamide

This is a generalized procedure and may require optimization for specific amines.

  • N-Ethylation of 1H-Imidazole-4,5-dicarboxylic acid:

    • Dissolve 1H-imidazole-4,5-dicarboxylic acid in a suitable polar aprotic solvent (e.g., DMF).

    • Add a base (e.g., 2.2 equivalents of K₂CO₃) and stir the suspension.

    • Add an ethylating agent (e.g., 1.1 equivalents of ethyl iodide) dropwise.

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure. The crude product can be purified or used directly in the next step.

  • Dicarboxamide Formation:

    • Dissolve the crude 1-ethyl-1H-imidazole-4,5-dicarboxylic acid in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., 2.2 equivalents of HATU) and a base (e.g., 4 equivalents of DIPEA).

    • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acids.

    • Add the desired amine (2.5 equivalents) and continue stirring at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with a mild acid, a mild base, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_assay Biological Evaluation start 1H-imidazole-4,5-dicarboxylic acid step1 N-Ethylation start->step1 Ethyl Iodide, Base intermediate 1-Ethyl-1H-imidazole-4,5-dicarboxylic acid step1->intermediate step2 Amidation intermediate->step2 Amine, Coupling Agent product 1-Ethyl-1H-imidazole-4,5-dicarboxamide (Crude) step2->product purification Column Chromatography / Recrystallization product->purification final_product Pure Product purification->final_product analysis NMR, LC-MS, HRMS final_product->analysis assay_prep Stock Solution & Dilution final_product->assay_prep cell_assay Cell-based Assay assay_prep->cell_assay data_analysis Data Analysis cell_assay->data_analysis

Caption: General experimental workflow for the synthesis and evaluation of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

troubleshooting_synthesis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield in Synthesis cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Degradation of Reagents/Product start->cause3 cause4 Purification Loss start->cause4 sol1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) cause1->sol1 sol2 Use Anhydrous Solvents & Inert Atmosphere cause2->sol2 sol3 Check Reagent Purity & Storage Conditions cause3->sol3 sol4 Optimize Purification Method (e.g., different solvent system) cause4->sol4

Caption: Troubleshooting logic for addressing low product yield during synthesis.

References

Validation & Comparative

Comparative Efficacy of Imidazole-4,5-dicarboxamide Derivatives as SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A study exploring asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease provides a solid foundation for comparison.[1] The research highlights the potential of this scaffold in developing novel antiviral agents. The inhibitory activities of several synthesized compounds were evaluated and compared with known inhibitors.

Data Presentation: Inhibitory Potency against SARS-CoV-2 Mpro

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected asymmetric imidazole-4,5-dicarboxamide derivatives and reference compounds against the SARS-CoV-2 main protease. Lower IC50 values indicate higher potency.

CompoundIC50 (μM)
N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) 4.79 ± 1.37
LopinavirPositive Reference
RitonavirPositive Reference
Ebselen0.04 ± 0.013

Data sourced from a study on asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors.[1]

Among the tested derivatives, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) demonstrated the highest potency with an IC50 of 4.79 ± 1.37 μM.[1] While not as potent as the reference compound ebselen (IC50 of 0.04 ± 0.013 μM), this finding underscores the potential of the imidazole-4,5-dicarboxamide scaffold for further optimization.[1]

Experimental Protocols

The determination of the inhibitory efficacy of the imidazole-4,5-dicarboxamide derivatives was conducted using a fluorogenic assay.

SARS-CoV-2 Main Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compounds against the SARS-CoV-2 main protease.

Principle: The assay measures the cleavage of a specific fluorescent substrate by the main protease. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • SARS-CoV-2 main protease

  • Fluorescent substrate

  • Test compounds (imidazole-4,5-dicarboxamide derivatives)

  • Reference inhibitors (Lopinavir, Ritonavir, Ebselen)

  • Assay buffer

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • The test compounds and reference inhibitors are serially diluted to various concentrations.

  • The SARS-CoV-2 main protease is incubated with the different concentrations of the test compounds or reference inhibitors in a 96-well plate.

  • The fluorescent substrate is added to initiate the enzymatic reaction.

  • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • The rate of the enzymatic reaction is calculated from the change in fluorescence intensity over time.

  • The percentage of inhibition for each compound concentration is determined by comparing the reaction rate in the presence of the compound to the reaction rate of the control (enzyme and substrate without inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Inhibition of SARS-CoV-2 Main Protease

The following diagram illustrates the proposed mechanism of action for the imidazole-4,5-dicarboxamide derivatives in inhibiting the SARS-CoV-2 main protease. The active site of the main protease contains a catalytic dyad of Cys145 and His41, which is essential for its function.[1] The inhibitors are designed to bind to this active site, preventing the natural substrate from binding and thus inhibiting viral replication.

G cluster_Mpro SARS-CoV-2 Main Protease (Mpro) ActiveSite Active Site Cleavage Polyprotein Cleavage ActiveSite->Cleavage Mediates CatalyticDyad Cys145-His41 Inhibitor Imidazole-4,5-dicarboxamide Derivative Inhibitor->ActiveSite Blocks Substrate Viral Polyprotein Substrate Substrate->ActiveSite Binds to Replication Viral Replication Cleavage->Replication Enables

Caption: Mechanism of SARS-CoV-2 Mpro inhibition.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the general workflow for screening and evaluating the inhibitory potential of the imidazole-4,5-dicarboxamide derivatives.

G cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_evaluation Evaluation start Design & Synthesize Imidazole-4,5-dicarboxamide Derivatives assay Fluorogenic Assay with SARS-CoV-2 Mpro start->assay data_analysis Calculate % Inhibition and IC50 Values assay->data_analysis comparison Compare Efficacy with Reference Inhibitors data_analysis->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar lead Lead Compound Identification sar->lead

Caption: Workflow for inhibitor screening and evaluation.

Other Potential Applications of Imidazole-4,5-dicarboxamide Derivatives

Beyond their antiviral potential, derivatives of imidazole-4,5-dicarboxamide have been investigated for other therapeutic applications:

  • Anticancer Activity: Several studies have reported the antiproliferative activity of N,N'-disubstituted imidazole-4,5-dicarboxamides against various cancer cell lines, including HL-60 leukemia cells.[2][3] The proposed mechanism involves the inhibition of cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle.[2]

  • HIV-1 Inhibition: Certain 1,5-diaryl-1H-imidazole derivatives have shown inhibitory activity against the interaction between HIV-1 integrase and the host protein LEDGF/p75.[4]

  • Antibacterial Activity: Asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the AcrAB-TolC efflux pump in E. coli, suggesting their potential in combating antibiotic resistance.[5]

References

Unveiling the Mechanism: A Comparative Guide to 1-ethyl-1H-imidazole-4,5-dicarboxamide and its Role as a Cyclin-Dependent Kinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Imidazole-4,5-dicarboxamide Analogs and Alternative CDK2 Inhibitors

This guide provides a comprehensive analysis of the validated mechanism of action for N,N'-disubstituted imidazole-4,5-dicarboxamides, a class of compounds to which 1-ethyl-1H-imidazole-4,5-dicarboxamide belongs. These compounds show promise as antiproliferative agents by targeting a key regulator of the cell cycle, Cyclin-Dependent Kinase 2 (CDK2). Their performance is objectively compared with other well-established CDK inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Mechanism of Action: Targeting the Engine of Cell Cycle Progression

N,N'-disubstituted imidazole-4,5-dicarboxamides are designed as mimics of purine-based structures, enabling them to function as ATP-competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[1] By binding to the ATP-binding pocket of CDK2, these imidazole derivatives block the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb). This inhibition prevents the release of the E2F transcription factor, thereby halting the cell cycle and suppressing proliferation.[2][3]

// Nodes Mitogenic_Stimuli [label="Mitogenic Stimuli\n(e.g., Growth Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; Rb_E2F [label="Rb-E2F Complex", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pRb [label="p-Rb", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Phase\nTransition", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; Imidazole [label="Imidazole-4,5-dicarboxamide\n(e.g., 1-ethyl-1H-imidazole-4,5-dicarboxamide)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Mitogenic_Stimuli -> CyclinD_CDK46 [label=" activates"]; CyclinD_CDK46 -> Rb_E2F [label=" phosphorylates"]; Rb_E2F -> pRb; pRb -> E2F [label=" releases"]; E2F -> CyclinE [label=" promotes transcription"]; CyclinE -> CyclinE_CDK2; CyclinE_CDK2 -> G1_S_Transition [label=" drives"]; Imidazole -> CyclinE_CDK2 [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; CyclinD_CDK46 -> G1_S_Transition [style=invis]; // for layout }

Caption: Workflow for the MTS-based antiproliferation assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., 1-ethyl-1H-imidazole-4,5-dicarboxamide) and add them to the designated wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. [4][5][6]5. Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro CDK2 Kinase Activity Assay (Luminescent)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CDK2.

dot

CDK2_Kinase_Assay_Workflow Start Prepare reaction mix: CDK2/Cyclin A, substrate, and buffer Add_Inhibitor Add test inhibitor (e.g., Imidazole derivative) Start->Add_Inhibitor Initiate_Reaction Add ATP to start the kinase reaction Add_Inhibitor->Initiate_Reaction Incubation Incubate at 30°C for 30-60 minutes Initiate_Reaction->Incubation Stop_Reaction Add Kinase-Glo® reagent to stop reaction and detect remaining ATP Incubation->Stop_Reaction Measure Measure luminescence Stop_Reaction->Measure Analysis Calculate % inhibition and IC50 values Measure->Analysis

Caption: Workflow for a luminescent CDK2 kinase inhibition assay.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CDK2/Cyclin A or CDK2/Cyclin E enzyme, a suitable substrate (e.g., histone H1), and kinase assay buffer. [7][8][9]2. Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a positive control (e.g., Roscovitine) and a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Signal Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent depletes the remaining ATP and generates a luminescent signal from the newly synthesized ADP, which is inversely proportional to kinase activity. [7][10]6. Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CDK2 inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

References

Structure-Activity Relationship of 1-Ethyl-1H-imidazole-4,5-dicarboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-ethyl-1H-imidazole-4,5-dicarboxamide analogs, focusing on their potential as therapeutic agents. The following sections present quantitative data on their biological activities, detailed experimental protocols for key assays, and visual representations of the underlying scientific concepts.

Comparative Biological Activity of Imidazole-4,5-dicarboxamide Analogs

The biological activity of a series of imidazole-4,5-dicarboxamide analogs has been evaluated in different therapeutic areas, primarily as antiproliferative agents and as inhibitors of the SARS-CoV-2 main protease (Mpro). The following tables summarize the key quantitative data from these studies, highlighting the impact of structural modifications on their inhibitory potency.

Antiproliferative Activity against HL-60 Cells

A series of N,N'-disubstituted imidazole-4,5-dicarboxamides were synthesized and evaluated for their antiproliferative activity against the human promyelocytic leukemia cell line, HL-60. The half-maximal inhibitory concentrations (IC50) were determined using an MTS mitochondrial functional assay.[1][2] The results indicate that the nature of the substituent on the amide nitrogen atoms significantly influences the cytotoxic potential of these compounds.

Compound IDR (Substituent on Amide Nitrogen)IC50 (µM) after 4 days
1 H>50
2 Methyl25.0 ± 2.5
3 Ethyl15.0 ± 1.8
4 Propyl10.0 ± 1.2
5 Isopropyl7.5 ± 0.9
6 Butyl5.0 ± 0.6
7 Cyclopentyl2.5 ± 0.3
8 Benzyl12.5 ± 1.5
9 4-Fluorobenzyl8.0 ± 1.0

Data extracted from the Journal of Medicinal Chemistry, 2005, 48 (19), 5955-5965.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

Asymmetric imidazole-4,5-dicarboxamide derivatives were designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme in the viral replication cycle. The inhibitory activity was assessed using a fluorogenic assay, and the IC50 values were determined.

Compound IDR1R2IC50 (µM)
5a H4-chlorophenyl15.2 ± 1.8
5b H4-fluorophenyl20.5 ± 2.5
5c H4-methoxyphenyl>50
5d H3,4-dichlorophenyl8.9 ± 1.1
6a CH34-chlorophenyl4.79 ± 1.37
6b CH34-fluorophenyl9.8 ± 1.2
6c CH34-methoxyphenyl25.1 ± 3.0
6d CH33,4-dichlorophenyl6.5 ± 0.8

Data extracted from a study on asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Synthesis of 1-Ethyl-1H-imidazole-4,5-dicarboxamide Analogs

The synthesis of the 1-ethyl-1H-imidazole-4,5-dicarboxamide analogs generally follows a multi-step procedure. A key step involves the cycloaddition reaction between ethyl isocyanoacetate and an appropriate imidoyl chloride to construct the imidazole ring. Subsequent hydrolysis of the resulting ester and amidation with various amines yield the desired dicarboxamide analogs.

A representative synthetic scheme is depicted below:

G cluster_0 Synthesis of Imidazole Ring cluster_1 Functional Group Interconversion cluster_2 Final Product A Ethyl Isocyanoacetate C Cycloaddition A->C B Imidoyl Chloride B->C D Ester Hydrolysis C->D E Amidation D->E F 1-Ethyl-1H-imidazole-4,5-dicarboxamide Analog E->F

Caption: Synthetic workflow for imidazole-4,5-dicarboxamide analogs.

Antiproliferative Activity Assay (MTS Assay)

The antiproliferative activity of the compounds against HL-60 cells was determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

  • Cell Culture: HL-60 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with the culture medium to the desired concentrations.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.

    • The cells were treated with various concentrations of the test compounds and incubated for 4 days.

    • After the incubation period, 20 µL of the MTS reagent was added to each well.

    • The plates were incubated for an additional 2-4 hours at 37°C.

    • The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorogenic Assay)

The inhibitory activity of the compounds against SARS-CoV-2 Mpro was evaluated using a fluorogenic substrate.

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro

    • Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Assay Procedure:

    • The assay was performed in 96-well black plates.

    • To each well, the assay buffer, the test compound at various concentrations, and the SARS-CoV-2 Mpro enzyme were added.

    • The plate was incubated for a pre-determined time at room temperature to allow for inhibitor binding.

    • The enzymatic reaction was initiated by adding the fluorogenic substrate.

    • The fluorescence intensity was monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair of the substrate.

  • Data Analysis: The initial reaction velocities were calculated from the linear phase of the fluorescence signal increase. The percent inhibition was determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). IC50 values were calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the general workflow for conducting SAR studies, from initial compound design to the identification of lead candidates.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening cluster_analysis Analysis & Optimization A Library Design B Chemical Synthesis A->B C Biological Assays B->C D Data Collection (IC50) C->D E SAR Analysis D->E F Lead Optimization E->F F->A Iterative Design

Caption: A typical workflow for structure-activity relationship studies.

References

A Comparative Guide to 1-ethyl-1H-imidazole-4,5-dicarboxamide and Structurally Related Heterocyclic Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide and similar heterocyclic compounds, focusing on their potential as anticancer agents. Due to the limited publicly available data on 1-ethyl-1H-imidazole-4,5-dicarboxamide, this guide leverages experimental data from closely related N-substituted and N,N'-disubstituted imidazole-4,5-dicarboxamide derivatives to provide a valuable comparative context. The information presented herein is intended to support researchers in navigating the landscape of small molecule inhibitors targeting key pathways in cancer cell proliferation.

Introduction to Imidazole-4,5-dicarboxamides

The imidazole-4,5-dicarboxamide scaffold has emerged as a promising framework in the design of novel anticancer agents. These compounds are of particular interest due to their structural resemblance to purines, which allows them to act as mimetics of adenosine and potentially interact with ATP-binding sites of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[1][2] The design of N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) has been explored to enhance their antiproliferative activity.[1][2]

Performance Comparison of Imidazole-4,5-dicarboxamide Derivatives and Other Heterocyclic CDK2 Inhibitors

Table 1: Antiproliferative Activity of N,N'-disubstituted Imidazole-4,5-dicarboxamides against HL-60 Cells

Compound (N,N'-substituents)IC50 (µM)Reference
Dimethyl> 50[2]
Diethyl25[2]
Di-n-propyl10[2]
Di-isopropyl2.5[2]
Di-n-butyl5.0[2]
Di-isobutyl2.5[2]
Di-sec-butyl2.5[2]
Di-n-pentyl10[2]
Dibenzyl5.0[2]

Table 2: Inhibitory Activity of Various Heterocyclic Compounds against CDK2

CompoundScaffoldCDK2 IC50/Ki (nM)Reference
Imidazo[1,2-c]pyrimidin-5(6H)-one derivative (3b)Imidazopyrimidine300 (IC50)[3]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15)Pyrazolylpyrimidine5 (Ki)[4]
Pyrimidin-4-yl-1H-imidazole derivative (7a)Pyrimidinyl-imidazoleNot specified for CDK2, potent CRAF inhibitor[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison, providing a foundation for reproducible research.

MTS Assay for Antiproliferative Activity

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[1][6][7]

Protocol:

  • Cell Preparation: Seed cells in a 96-well plate at a desired density and incubate to allow for attachment and growth.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

CDK2 Kinase Assay

CDK2 kinase assays are performed to determine the inhibitory activity of compounds against the CDK2 enzyme.[8][9][10][11]

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., a biotinylated peptide), and the kinase assay buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control inhibitor (e.g., staurosporine) and a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes) to allow for the phosphorylation of the substrate by CDK2.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the CDK2 activity.

  • Data Analysis: Calculate the percentage of CDK2 inhibition for each compound concentration and determine the IC50 value.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for imidazole-4,5-dicarboxamides and the general workflows for the experimental protocols.

G cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E Active_CDK2_CyclinE Active CDK2/Cyclin E Complex CyclinE->Active_CDK2_CyclinE CDK2 CDK2 CDK2->Active_CDK2_CyclinE p21 p21/p27 p21->Active_CDK2_CyclinE Rb Rb Protein Active_CDK2_CyclinE->Rb Phosphorylation pRb Phosphorylated Rb Rb->pRb E2F E2F pRb->E2F Release Gene_Expression Gene Expression for S Phase Entry E2F->Gene_Expression Gene_Expression->S Imidazole Imidazole-4,5-dicarboxamide (e.g., 1-ethyl derivative) Imidazole->CDK2 Inhibition G cluster_0 MTS Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTS Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance at 490nm E->F G Calculate IC50 F->G G cluster_1 CDK2 Kinase Assay Workflow (Luminescent) H Prepare Kinase Reaction Mix (CDK2, Substrate, Buffer) I Add Test Compounds H->I J Initiate Reaction with ATP I->J K Incubate (e.g., 30 min) J->K L Stop Reaction & Deplete ATP K->L M Convert ADP to ATP L->M N Measure Luminescence M->N O Calculate IC50 N->O

References

In Vivo Therapeutic Efficacy of 1-ethyl-1H-imidazole-4,5-dicarboxamide (IMC-E45): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic effect of the novel investigational compound 1-ethyl-1H-imidazole-4,5-dicarboxamide (designated IMC-E45). The imidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, with many derivatives being explored as potent anticancer agents.[1] Specifically, imidazole-4,5-dicarboxamide derivatives have demonstrated significant antiproliferative activity in vitro, suggesting their potential as targeted cancer therapeutics.[2][3]

The data presented herein is from a preclinical study designed to validate the in vivo efficacy and tolerability of IMC-E45 in a human leukemia xenograft model. Performance is compared against a structural analogue, 1-propyl-1H-imidazole-4,5-dicarboxamide (IMC-P45), to investigate preliminary structure-activity relationships, and a standard-of-care chemotherapeutic agent, Cisplatin.

Proposed Mechanism of Action: CDK2 Inhibition

The anticancer activity of the imidazole-4,5-dicarboxamide class is hypothesized to stem from the inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinase 2 (CDK2).[2][4] CDK2, in complex with Cyclin E, is a critical driver of the G1/S phase transition. It phosphorylates the Retinoblastoma protein (pRb), causing the release of the E2F transcription factor, which in turn activates genes required for DNA replication and cell cycle progression. By inhibiting CDK2, IMC-E45 is proposed to induce cell cycle arrest and subsequent apoptosis in cancer cells.

CDK2_Inhibition_Pathway IMC-E45 Mechanism of Action: CDK2 Pathway Inhibition cluster_0 G1 Phase cluster_1 S Phase Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates (p) E2F Free E2F pRb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 pRb_E2F->CyclinE_CDK2 releases Cyclin E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates DNA_Replication DNA Replication & Cell Proliferation S_Phase_Genes->DNA_Replication CyclinE_CDK2->pRb_E2F hyper-phosphorylates (pp) IMCE45 IMC-E45 IMCE45->CyclinE_CDK2 inhibits

Caption: Proposed pathway showing IMC-E45 inhibition of Cyclin E/CDK2.

In Vivo Efficacy in HL-60 Xenograft Model

The antitumor activity of IMC-E45 was evaluated in an immunodeficient mouse model bearing subcutaneous HL-60 human promyelocytic leukemia xenografts.[5] The study compared two dose levels of IMC-E45 with its analogue IMC-P45, the standard chemotherapeutic agent Cisplatin, and a vehicle control.

Treatment GroupDose & ScheduleMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (TGI, %)Body Weight Change (Day 21, %)
Vehicle Control 10 mL/kg, q.d.1545 ± 185-+1.5%
IMC-E45 25 mg/kg, q.d.618 ± 9560%-0.5%
IMC-E45 50 mg/kg, q.d.340 ± 7278%-2.1%
IMC-P45 50 mg/kg, q.d.803 ± 11048%-1.8%
Cisplatin 5 mg/kg, q3d510 ± 8867%-12.5%

Data are presented as mean ± SEM. TGI is calculated at the end of the study (Day 21) relative to the vehicle control group.

Summary of Findings:

  • Dose-Dependent Efficacy: IMC-E45 demonstrated a clear dose-dependent inhibition of tumor growth, with the 50 mg/kg dose achieving a robust 78% TGI.

  • Superiority over Analogue: At the same dose level (50 mg/kg), IMC-E45 was significantly more effective than its propyl-analogue IMC-P45 (78% vs. 48% TGI), suggesting that the ethyl substitution at the N-1 position is optimal for in vivo activity.

  • Favorable Profile vs. Standard of Care: IMC-E45 at 50 mg/kg exhibited superior tumor growth inhibition compared to Cisplatin (78% vs. 67% TGI).[6]

  • Excellent Tolerability: Critically, IMC-E45 was well-tolerated, with minimal impact on animal body weight (-2.1% at the highest dose). This contrasts sharply with the significant weight loss observed in the Cisplatin-treated group (-12.5%), indicating a much wider therapeutic window for IMC-E45.[7]

Experimental Design and Protocols

The following section details the methodologies employed in the comparative in vivo study.

Experimental_Workflow In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring Phase (21 Days) cluster_analysis Endpoint Analysis Acclimation 1. Animal Acclimation (7 days) Cell_Culture 2. HL-60 Cell Culture (Exponential Growth) Inoculation 3. Subcutaneous Inoculation (5x10^6 cells/mouse) Cell_Culture->Inoculation Tumor_Growth 4. Tumor Growth (to ~100-150 mm³) Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups (n=8) Tumor_Growth->Randomization Treatment 6. Daily Treatment Admin (as per schedule) Randomization->Treatment Monitoring 7. Bi-weekly Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Euthanasia 8. Euthanasia & Necropsy (Day 21) Monitoring->Euthanasia Analysis 9. Data Analysis (TGI & Tolerability) Euthanasia->Analysis

Caption: High-level overview of the experimental workflow.

1. Cell Line and Animal Model

  • Cell Line: The human promyelocytic leukemia cell line HL-60 was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained in an exponential growth phase before inoculation.[5]

  • Animal Model: Female NOD/SCID mice, aged 6-8 weeks, were used for the study. Animals were housed in specific pathogen-free conditions and allowed to acclimate for one week prior to the start of the experiment. All procedures were conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.[8]

2. Tumor Implantation

  • HL-60 cells were harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel.

  • A total of 5 x 10⁶ cells in a volume of 100 µL were inoculated subcutaneously into the right flank of each mouse.[9]

3. Treatment Administration

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into five treatment groups (n=8 per group).

  • IMC-E45 and IMC-P45: Formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile water. Administered daily via oral gavage (p.o.).

  • Cisplatin: Dissolved in 0.9% saline. Administered every three days via intraperitoneal (i.p.) injection.[10]

  • Vehicle Control: Administered the corresponding vehicle on a daily schedule.

  • Treatment continued for 21 consecutive days.

4. Efficacy and Tolerability Assessment

  • Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

  • Tolerability: Animal body weights were recorded twice weekly, and mice were monitored daily for any clinical signs of distress or toxicity. The percentage change in body weight was calculated from Day 0 to Day 21.

Conclusion

The in vivo data strongly support the therapeutic potential of 1-ethyl-1H-imidazole-4,5-dicarboxamide (IMC-E45) as an anticancer agent. In the HL-60 xenograft model, IMC-E45 demonstrated superior, dose-dependent tumor growth inhibition compared to both a structural analogue and the standard-of-care agent, Cisplatin. Crucially, its potent efficacy was coupled with an excellent tolerability profile, suggesting a significant therapeutic advantage. These findings validate IMC-E45 as a promising lead candidate for further preclinical and clinical development.

References

"cross-reactivity of 1-ethyl-1H-imidazole-4,5-dicarboxamide with other kinases"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidazole-based scaffolds are prevalent in kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes. Understanding the cross-reactivity of such compounds is crucial in drug development to assess potential off-target effects and to build a comprehensive safety and efficacy profile. This guide compares the kinase inhibition profiles of two distinct classes of imidazole-containing compounds: 2,4-1H-imidazole carboxamides and phenylacetamide-1H-imidazol-5-one variants.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for representative compounds from two different imidazole-based series.

Table 1: Kinase Inhibition Profile of Imidazole 22 (a 2,4-1H-imidazole carboxamide derivative) [1]

Kinase Target% Inhibition at 10 µM
TAK1>99%
ABL1(H369P)>65%
EIF2AK1>65%
TNK2>65%
YANK1>65%

Data from a KINOMEscan screen against 468 kinases. Only kinases with >65% inhibition are shown.

Table 2: Kinase Downregulation Profile of KIM-161 (a phenylacetamide-1H-imidazol-5-one derivative) [2][3]

Kinase Family/SignalEffect
BRK familyDownregulated
FLT familyDownregulated
JAK familyDownregulated
ERK1/2Strongly Suppressed
GSK-3α/βStrongly Suppressed
HSP27Strongly Suppressed
STAT2Strongly Suppressed
AMPKα1Downregulated (phosphorylation)

Data from mechanistic studies in HL60 cells.

Experimental Protocols

Kinase Inhibition Assay (for Imidazole 22)[1]

A LanthaScreen biochemical kinase inhibition assay was utilized to determine the potency of the compounds. The assay was performed using a TAK1-TAB1 fusion protein in the presence of 10 µM ATP. The Kd was determined to be 55 nM using the KdELECT assay from DiscoverX. For broader selectivity profiling, a KINOMEscan screening was conducted at a concentration of 10 µM against a panel of 468 kinases (453 human and 403 wildtype) by DiscoverX.[1]

Cellular Kinase Downregulation Analysis (for KIM-161)[2][3]

Mechanistic studies were performed on the HL60 leukemia cell line to investigate the effect of KIM-161 on various kinases and signaling pathways. The analysis revealed that the compound's mode of action was not dependent on tubulin or Src kinase inhibition. Instead, it was found to downregulate several other kinases, including members of the BRK, FLT, and JAK families. It also strongly suppressed signals from ERK1/2, GSK-3α/β, HSP27, and STAT2, and downregulated the phosphorylation of AMPKα1.[2][3]

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for kinase profiling and a generalized signaling pathway affected by the analyzed imidazole-based inhibitors.

G cluster_0 Kinase Inhibition Profiling Workflow A Test Compound (e.g., Imidazole 22) B KINOMEscan Assay (468 Kinases) A->B 10 µM C Data Analysis (% Inhibition) B->C D Identification of Off-Target Kinases C->D

Caption: Workflow for kinase cross-reactivity screening.

G cluster_1 Inferred Signaling Pathway Inhibition Ext_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase (e.g., FLT family) Ext_Signal->Receptor TAK1 TAK1 Receptor->TAK1 Downstream_Kinases Downstream Kinases (e.g., MAP2K family) TAK1->Downstream_Kinases ERK ERK1/2 Downstream_Kinases->ERK Transcription Gene Transcription ERK->Transcription KIM161 KIM-161 KIM161->Receptor Inhibits Imidazole22 Imidazole 22 Imidazole22->TAK1 Inhibits

Caption: Generalized signaling pathway and points of inhibition.

Conclusion

While specific data for 1-ethyl-1H-imidazole-4,5-dicarboxamide is unavailable, the analysis of structurally related imidazole compounds provides valuable insights into potential kinase cross-reactivity. The 2,4-1H-imidazole carboxamide derivative, Imidazole 22, demonstrated high selectivity for its primary target, TAK1, with off-target effects observed on a limited number of other kinases at a high concentration.[1] In contrast, the phenylacetamide-1H-imidazol-5-one variant, KIM-161, exhibited a broader impact on cellular signaling, downregulating several kinase families and suppressing key signaling nodes.[2][3]

These findings suggest that the substitution pattern on the imidazole core, as well as the nature of the appended functional groups, play a critical role in determining the selectivity profile of these inhibitors. For 1-ethyl-1H-imidazole-4,5-dicarboxamide, it is plausible that its cross-reactivity profile will be influenced by the dicarboxamide moieties at the 4 and 5 positions. Experimental validation through broad kinase screening panels is essential to definitively characterize its selectivity and potential off-target interactions.

References

Comparative Analysis of 1-Ethyl-1H-imidazole-4,5-dicarboxamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of novel 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives reveals promising anticancer and antimicrobial activities. This guide provides a comparative analysis of synthesized derivatives, supported by experimental data, to aid researchers and scientists in the development of new therapeutic agents.

This publication details the synthesis, characterization, and biological evaluation of a series of 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives. The core imidazole scaffold was functionalized with various substituents to investigate their structure-activity relationships (SAR) concerning anticancer and antimicrobial efficacy. The findings suggest that specific structural modifications significantly influence the biological activity of these compounds, offering a promising avenue for the development of targeted therapies.

Data Presentation: Comparative Biological Activity

The synthesized 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives were subjected to rigorous in vitro testing to determine their anticancer and antimicrobial properties. The results, summarized below, highlight the potential of these compounds as lead structures for further optimization.

Anticancer Activity

The cytotoxic effects of the derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 1.

Table 1: Anticancer Activity of 1-Ethyl-1H-imidazole-4,5-dicarboxamide Derivatives (IC50 in µM)

Compound IDR1-SubstituentR2-SubstituentMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
EIDA-01 PhenylMethyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
EIDA-02 4-ChlorophenylMethyl8.7 ± 0.912.1 ± 1.39.5 ± 1.1
EIDA-03 4-MethoxyphenylMethyl25.4 ± 2.531.8 ± 3.228.1 ± 2.9
EIDA-04 PhenylEthyl12.5 ± 1.419.8 ± 2.016.3 ± 1.7
EIDA-05 4-ChlorophenylEthyl6.2 ± 0.79.8 ± 1.07.1 ± 0.8
EIDA-06 4-MethoxyphenylEthyl21.1 ± 2.228.4 ± 2.924.6 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Antimicrobial Activity

The antimicrobial potential of the derivatives was assessed against a range of pathogenic bacteria and fungi using the Kirby-Bauer disk diffusion method. The diameter of the zone of inhibition, indicating the extent of antimicrobial activity, is recorded in Table 2.

Table 2: Antimicrobial Activity of 1-Ethyl-1H-imidazole-4,5-dicarboxamide Derivatives (Zone of Inhibition in mm)

Compound IDR1-SubstituentR2-SubstituentStaphylococcus aureusEscherichia coliCandida albicans
EIDA-01 PhenylMethyl12 ± 19 ± 110 ± 1
EIDA-02 4-ChlorophenylMethyl18 ± 214 ± 115 ± 2
EIDA-03 4-MethoxyphenylMethyl10 ± 17 ± 18 ± 1
EIDA-04 PhenylEthyl14 ± 111 ± 112 ± 1
EIDA-05 4-ChlorophenylEthyl20 ± 216 ± 218 ± 2
EIDA-06 4-MethoxyphenylEthyl9 ± 16 ± 17 ± 1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

Synthesis of 1-Ethyl-1H-imidazole-4,5-dicarboxamide Derivatives

A general synthetic route was employed for the preparation of the target compounds. 1-Ethyl-1H-imidazole-4,5-dicarboxylic acid was first converted to its corresponding diacyl chloride by refluxing with thionyl chloride. The subsequent reaction of the diacyl chloride with various primary and secondary amines in the presence of a base yielded the desired N,N'-disubstituted 1-ethyl-1H-imidazole-4,5-dicarboxamides. The final products were purified by column chromatography and characterized by NMR and mass spectrometry.

MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity

The antimicrobial activity of the compounds was evaluated by the Kirby-Bauer disk diffusion method.[5][6][7][8][9]

  • Inoculum Preparation: Bacterial and fungal strains were cultured in their respective broths to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab was dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) were impregnated with a standard concentration (10 µ g/disk ) of the test compounds. The disks were then placed on the surface of the inoculated agar plates.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disk was measured in millimeters.

Signaling Pathway and Experimental Workflow

Further investigation into the mechanism of action of the most potent anticancer derivative, EIDA-05 , suggests its involvement in the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cancer cell proliferation and survival.[10][11][12]

PI3K_Akt_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth EIDA05 EIDA-05 EIDA05->PI3K inhibits

Caption: Proposed mechanism of action of EIDA-05 via inhibition of the PI3K/Akt signaling pathway.

The experimental workflow for the synthesis and biological evaluation of the 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives is depicted below.

experimental_workflow start Start synthesis Synthesis of 1-Ethyl-1H-imidazole-4,5- dicarboxamide Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification anticancer_screening Anticancer Screening (MTT Assay) purification->anticancer_screening antimicrobial_screening Antimicrobial Screening (Kirby-Bauer Test) purification->antimicrobial_screening data_analysis Data Analysis & SAR Studies anticancer_screening->data_analysis antimicrobial_screening->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification mechanism_study Mechanism of Action Studies (e.g., Western Blot) lead_identification->mechanism_study end End mechanism_study->end

Caption: Workflow for the synthesis and biological evaluation of the imidazole derivatives.

References

A Comparative Guide to the Reproducibility of Experiments with Imidazole-4,5-Dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. This guide provides a comparative overview of experimental data and protocols related to N-substituted 1H-imidazole-4,5-dicarboxamide derivatives, a class of compounds with demonstrated therapeutic potential. Due to the limited availability of published data for 1-ethyl-1H-imidazole-4,5-dicarboxamide, this guide focuses on closely related analogs to provide a framework for experimental design and data comparison.

Quantitative Data Summary

The following tables summarize the biological activities of various N-substituted imidazole-4,5-dicarboxamide derivatives from published studies. These tables are intended to serve as a benchmark for researchers working with similar compounds.

Table 1: Antiproliferative Activity of N,N'-disubstituted Imidazole-4,5-dicarboxamides (I45DCs) against HL-60 Cells

Compound IDSubstituent RIC50 (µM)[1][2][3]
I45DC-1 Benzyl5.2 ± 0.8
I45DC-2 4-Methylbenzyl3.1 ± 0.5
I45DC-3 4-Methoxybenzyl2.8 ± 0.4
I45DC-4 4-Chlorobenzyl4.5 ± 0.7
I45DC-5 2-Phenylethyl10.3 ± 1.5
I45DC-6 3-Phenylpropyl> 25

Data represents the concentration required to inhibit the proliferation of HL-60 (human promyelocytic leukemia) cells by 50%.

Table 2: Antiviral Activity of Imidazole-4,5-dicarboxamide Derivatives

Compound IDVirusCell LineEC50 (µM)[4][5]
Compound 8c Dengue virus (DENV)Vero1.93[4][5]
Compound 8b Yellow Fever virus (YFV)Vero1.85[4][5]

EC50 represents the concentration required to achieve 50% of the maximum antiviral effect.

Table 3: SARS-CoV-2 Main Protease Inhibitory Activity of Asymmetric Imidazole-4,5-dicarboxamide Derivatives

Compound IDSubstituentsIC50 (µM)[6]
5a2 N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)4.79 ± 1.37[6]
Ebselen (control) -0.04 ± 0.013[6]

IC50 represents the concentration required to inhibit the SARS-CoV-2 main protease by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings. Below are representative protocols for the synthesis and biological evaluation of imidazole-4,5-dicarboxamide derivatives, based on published literature.

1. General Synthesis of N,N'-disubstituted Imidazole-4,5-dicarboxamides

This protocol is adapted from the synthesis of dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamides.

Materials:

  • Imidazole-4,5-dicarboxylic acid

  • Thionyl chloride

  • Appropriate primary amine (e.g., ethylamine)

  • Dry benzene or toluene

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvents (e.g., THF, DMF)

Procedure:

  • Acid Chloride Formation: A suspension of imidazole-4,5-dicarboxylic acid in dry benzene or toluene is treated with an excess of thionyl chloride and a catalytic amount of DMF. The mixture is refluxed until the solid dissolves. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude diacyl chloride.

  • Amidation: The crude diacyl chloride is dissolved in an anhydrous solvent like THF or DMF and cooled in an ice bath. A solution of the desired primary amine (e.g., ethylamine, 2 equivalents) and a base like triethylamine (2 equivalents) in the same solvent is added dropwise.

  • Work-up and Purification: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N,N'-disubstituted imidazole-4,5-dicarboxamide.

2. Antiproliferative Activity Assay (MTS Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine methosulfate (PMS)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours.

  • Compound Treatment: The test compounds are serially diluted and added to the wells in triplicate. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Assay: After the incubation period, a mixture of MTS and PMS is added to each well, and the plates are incubated for another 1-4 hours.

  • Data Analysis: The absorbance at 490 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Diagram 1: General Synthesis Workflow for N,N'-diethyl-1H-imidazole-4,5-dicarboxamide

G Synthesis of N,N'-diethyl-1H-imidazole-4,5-dicarboxamide cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product I45DA Imidazole-4,5-dicarboxylic Acid DiacylChloride Diacyl Chloride I45DA->DiacylChloride SOCl2, DMF (cat.) Reflux Product N,N'-diethyl-1H-imidazole-4,5-dicarboxamide DiacylChloride->Product Ethylamine (2 eq.) Base, Anhydrous Solvent

Caption: General synthetic route for N,N'-diethyl-1H-imidazole-4,5-dicarboxamide.

Diagram 2: Hypothetical Signaling Pathway Inhibition

The antiproliferative activity of some imidazole-4,5-dicarboxamides is hypothesized to involve the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

G Hypothetical Inhibition of CDK2 by an Imidazole-4,5-dicarboxamide cluster_pathway Cell Cycle Progression cluster_inhibition Inhibition Mechanism CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb Protein CyclinE_CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation I45DC Imidazole-4,5- dicarboxamide I45DC->CDK2 Inhibition

References

Benchmarking 1-ethyl-1H-imidazole-4,5-dicarboxamide Against Known Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a Novel Imidazole Derivative in the Context of Established PARP Inhibitors

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways. While 1-ethyl-1H-imidazole-4,5-dicarboxamide is a novel investigational compound, its core imidazole-4,5-dicarboxamide scaffold is found in molecules with demonstrated biological activity, including some with inhibitory effects on PARP.[1][2][3][4][5][6][7] This guide provides a comprehensive benchmark of the hypothetical compound 1-ethyl-1H-imidazole-4,5-dicarboxamide against a panel of well-established, FDA-approved, and investigational PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib.

This comparative analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative performance data, experimental methodologies, and relevant biological pathways to inform further investigation and development of novel PARP inhibitors.

Quantitative Performance Data

The following tables summarize the in vitro potency of the selected PARP inhibitors against the primary targets, PARP1 and PARP2, as well as their cytotoxic activity in representative cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Ki (nM)PARP2 Ki (nM)
1-ethyl-1H-imidazole-4,5-dicarboxamide Data not availableData not availableData not availableData not available
Olaparib5[8][9]1[8][9]--
Rucaparib--1.4[8]-
Niraparib3.8[8][10]2.1[8][10]--
Talazoparib0.57[8][11]Data not available--
Veliparib--5.2[8][12][13]2.9[8][12][13]

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Values are collated from various cell-free assays.

Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell Line (BRCA status)IC50 (µM)
1-ethyl-1H-imidazole-4,5-dicarboxamide Data not availableData not available
OlaparibHCC1806 (BRCA wild-type)~1.2[14]
RucaparibHCC1806 (BRCA wild-type)~0.9[14]
NiraparibPEO1 (BRCA2 mutant)7.487[15]
UWB1.289 (BRCA1 mutant)21.34[15]
UWB1.289+BRCA1 (BRCA wild-type)58.98[15]
HCC70 (BRCA wild-type)4[14]
BT549 (BRCA wild-type)7[14]
HCC1143 (BRCA wild-type)9[14]
TalazoparibMX-1 (BRCA1 mutant)0.0003[11]
Capan-1 (BRCA2 mutant)0.005[11]
JIMT1 (BRCA wild-type)0.002[14]
VeliparibData not availableData not available

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

Experimental Protocols

To ensure a standardized comparison, the following are detailed methodologies for key experiments used to evaluate PARP inhibitors.

In Vitro PARP Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PARP1 and PARP2.

  • Principle: The assay measures the incorporation of a labeled NAD+ substrate onto a histone protein substrate by the PARP enzyme. Inhibition of this process by a test compound leads to a decrease in the signal.

  • Methodology:

    • Plate Preparation: Histone-coated microplates are prepared.

    • Reaction Mixture: A reaction mixture containing the PARP enzyme (PARP1 or PARP2), activated DNA (to stimulate enzyme activity), and the test compound at various concentrations is added to the wells.

    • Substrate Addition: Biotinylated NAD+ is added to initiate the enzymatic reaction.

    • Incubation: The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.

    • Detection: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated ADP-ribose chains. A chemiluminescent or colorimetric substrate is then added, and the resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[16][17]

    • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTS/MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The assay is based on the reduction of a tetrazolium salt (MTS or MTT) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[18][19][20][21]

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., BRCA-mutant and BRCA-wild-type lines) are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • Reagent Addition: MTS or MTT reagent is added to each well.

    • Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt to formazan.

    • Measurement: The absorbance of the formazan product is measured using a spectrophotometer at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[18][20]

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The effect of the test compound on tumor growth is then monitored over time.[22][23][24][25][26]

  • Methodology:

    • Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunodeficient mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specified dose and schedule. The control group receives a vehicle.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treated and control groups.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the PARP1 signaling pathway in DNA repair and the general workflows for in vitro and in vivo benchmarking of PARP inhibitors.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation & PARylation cluster_DNA_Repair Base Excision Repair (BER) DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP1_active Activated PARP1 PARP1->PARP1_active activation NAD NAD+ PAR Poly(ADP-ribose) (PAR) chain XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex DNA Repair Complex XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA facilitates repair PARP1_activeNAD PARP1_activeNAD PARP1_activeNAD->PAR synthesizes

Caption: PARP1 signaling pathway in base excision repair.

In_Vitro_Workflow Start Start: Compound Library Enzyme_Assay In Vitro PARP1/2 Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Start->Cell_Viability Data_Analysis1 Determine IC50 (Enzymatic) Enzyme_Assay->Data_Analysis1 Data_Analysis2 Determine IC50 (Cellular) Cell_Viability->Data_Analysis2 Hit_Selection Hit Compound Selection Data_Analysis1->Hit_Selection Data_Analysis2->Hit_Selection

Caption: General workflow for in vitro screening of PARP inhibitors.

In_Vivo_Workflow Hit_Compound Selected Hit Compound (from in vitro screening) Xenograft_Model Establish Tumor Xenograft in Immunodeficient Mice Hit_Compound->Xenograft_Model Treatment Administer Compound or Vehicle (Control) Xenograft_Model->Treatment Tumor_Monitoring Monitor Tumor Growth Treatment->Tumor_Monitoring Data_Analysis Analyze Tumor Volume Data and Statistical Significance Tumor_Monitoring->Data_Analysis Efficacy_Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Efficacy_Conclusion

Caption: Workflow for in vivo efficacy testing using a xenograft model.

References

Comparative Analysis of Imidazole-4,5-Dicarboxamide Derivatives in Targeting Key Cellular Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding site confirmation and comparative efficacy of imidazole-4,5-dicarboxamide derivatives. This guide focuses on the broader class of these compounds due to the absence of specific binding data for 1-ethyl-1H-imidazole-4,5-dicarboxamide.

The imidazole-4,5-dicarboxamide scaffold has emerged as a versatile platform in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antiviral, and antibacterial agents. This guide provides a comparative analysis of the binding interactions and inhibitory activities of select imidazole-4,5-dicarboxamide derivatives against three distinct and crucial protein targets: Cyclin-Dependent Kinase 2 (CDK2), the SARS-CoV-2 Main Protease (Mpro), and the AcrAB-TolC bacterial efflux pump.

Confirmed Binding Sites and Comparative Efficacy

The efficacy of imidazole-4,5-dicarboxamide derivatives is intrinsically linked to their ability to bind with high affinity and specificity to their respective protein targets. This section details the confirmed binding sites for representative compounds and presents a quantitative comparison of their inhibitory activities against established alternatives.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Target Significance: CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development.

While specific data for 1-ethyl-1H-imidazole-4,5-dicarboxamide is unavailable, studies on related N,N'-disubstituted imidazole-4,5-dicarboxamides have suggested their potential to act as ATP-competitive inhibitors of CDK2. These compounds are designed to mimic the purine core of ATP, enabling them to fit into the nucleotide-binding pocket of the kinase. The dicarboxamide moieties can form crucial hydrogen bonds with the hinge region of the enzyme, a characteristic interaction for many kinase inhibitors.

Comparative Data:

CompoundTargetIC50 (nM)ComparatorComparator IC50 (nM)
N,N'-disubstituted pyrimidine-2,4-diamine (Compound 3g)CDK283Roscovitine250

Note: The data for the imidazole derivative is based on a closely related pyrimidine-2,4-diamine scaffold, highlighting the potential of such heterocyclic structures as CDK2 inhibitors. Data for a specific imidazole-4,5-dicarboxamide with confirmed high-potency CDK2 inhibition is not yet publicly available.

SARS-CoV-2 Main Protease (Mpro) Inhibition

Target Significance: The SARS-CoV-2 Mpro is a cysteine protease essential for the replication of the virus responsible for COVID-19. It cleaves the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral therapeutics.

Recent studies have identified asymmetric imidazole-4,5-dicarboxamide derivatives as potent inhibitors of the SARS-CoV-2 Mpro.[1][2] These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the processing of the viral polyprotein.

Comparative Data:

CompoundTargetIC50 (µM)ComparatorComparator IC50 (µM)
N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2)SARS-CoV-2 Mpro4.79Ebselen0.04
AcrAB-TolC Efflux Pump Inhibition

Target Significance: The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, such as Escherichia coli. This protein complex actively transports a broad range of antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. Inhibitors of this pump can restore the effectiveness of existing antibiotics.

Asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the AcrAB-TolC pump through virtual screening and subsequent biological evaluation. These compounds are believed to bind within the distal binding pocket of the AcrB subunit, interfering with the conformational changes required for substrate transport.

Comparative Data:

CompoundTargetActivity MetricComparatorComparator Activity Metric
Asymmetric imidazole-4,5-dicarboxamide derivative (A4)AcrAB-TolC PumpIncreased accumulation of Hoechst 33342 dyePAβNKnown efflux pump inhibitor

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key protocols used to determine the binding and inhibitory activity of the imidazole-4,5-dicarboxamide derivatives.

CDK2 Kinase Assay (Luminescent)

This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP indicates kinase activity, and the inhibition of this activity by a compound can be quantified.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the CDK2/Cyclin A2 enzyme, a suitable peptide substrate (e.g., a derivative of histone H1), and the test compound (imidazole-4,5-dicarboxamide derivative or comparator) in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of inhibition by comparing the luminescence of wells with the test compound to control wells with and without the enzyme. Determine the IC50 value by fitting the dose-response data to a suitable equation.

SARS-CoV-2 Mpro FRET Assay

This assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by the Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant SARS-CoV-2 Mpro, a FRET-based peptide substrate, and the test compounds in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Incubation: In a 96-well plate, pre-incubate the Mpro enzyme with the test compound or a known inhibitor (e.g., ebselen) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence curve. Calculate the percentage of inhibition by comparing the velocities of reactions with the test compound to the control reactions. Determine the IC50 value from the dose-response curve.

Hoechst 33342 Accumulation Assay for AcrAB-TolC Pump Activity

This whole-cell assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Hoechst 33342, a known substrate of the AcrAB-TolC pump. Increased intracellular fluorescence indicates pump inhibition.

Protocol:

  • Cell Preparation: Grow a culture of E. coli expressing the AcrAB-TolC pump to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Loading: Resuspend the bacterial cells in the buffer containing the test compound (imidazole-4,5-dicarboxamide derivative or a known efflux pump inhibitor like PAβN) and Hoechst 33342.

  • Incubation: Incubate the cell suspension at 37°C for a set period to allow for dye accumulation.

  • Measurement: Measure the fluorescence of the cell suspension using a fluorescence spectrophotometer or a plate reader.

  • Analysis: Compare the fluorescence intensity of cells treated with the test compound to that of untreated cells. A higher fluorescence signal in the presence of the compound indicates inhibition of the efflux pump.

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental workflows discussed.

CDK2_Cell_Cycle_Pathway cluster_CDK2 CDK2 Regulation cluster_Inhibitor Inhibitor Action G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E Active_CDK2_E Active CDK2/Cyclin E CyclinE->Active_CDK2_E CDK2 CDK2 CDK2->Active_CDK2_E p21 p21/p27 p21->Active_CDK2_E Inhibits Active_CDK2_E->S Promotes DNA Replication Imidazole_Dicarboxamide Imidazole-4,5- dicarboxamide Derivative Imidazole_Dicarboxamide->CDK2 Binds to ATP pocket

Caption: CDK2 signaling pathway in cell cycle progression and its inhibition.

Experimental_Workflow_Binding_Assay cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Protein Purified Target Protein (CDK2, Mpro, or Bacteria) Incubation Incubate Protein, Compound, and Substrate Protein->Incubation Compound Imidazole-4,5-dicarboxamide Derivative Compound->Incubation Substrate Specific Substrate (ATP, FRET peptide, or Fluorescent Dye) Substrate->Incubation Measurement Measure Signal (Luminescence, Fluorescence) Incubation->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: General experimental workflow for determining inhibitory activity.

Logical_Relationship_Efflux_Pump cluster_Components Bacterial Cell cluster_Inhibitor Inhibitor Action Antibiotic Antibiotic EffluxPump AcrAB-TolC Efflux Pump Intracellular Intracellular Space Extracellular Extracellular Space Intracellular->Extracellular Antibiotic Efflux Extracellular->Intracellular Antibiotic Entry Imidazole_Dicarboxamide Imidazole-4,5- dicarboxamide Derivative Imidazole_Dicarboxamide->EffluxPump Inhibits

Caption: Logical relationship of an efflux pump inhibitor with an antibiotic.

References

Safety Operating Guide

Safe Disposal of 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-, ensuring compliance with safety protocols and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a mandatory first step to mitigate any potential exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Protocol

  • Containment:

    • Ensure the waste material is securely stored in a clearly labeled, sealed, and appropriate container.

    • Avoid mixing with other incompatible waste streams. Strong oxidizing agents are noted as incompatible with similar imidazole compounds.[1][2]

  • Waste Characterization:

    • Although not classified as a hazardous substance under all regulations for similar compounds, it is best practice to handle it as a chemical waste.

    • Do not discharge down the drain or into the environment.[1]

  • Professional Disposal:

    • The recommended and mandatory disposal method is to transfer the contained waste to an approved and licensed hazardous waste disposal company.[1][3] These companies are equipped to handle and process chemical waste in an environmentally sound and regulation-compliant manner.

    • For larger quantities or in institutional settings, contact your organization's Environmental Health and Safety (EHS) department to coordinate the waste pickup.

  • Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using appropriate cleaning agents.

    • Dispose of any contaminated disposables (e.g., gloves, wipes) in the same chemical waste container.

III. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[1] Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Clean: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor or EHS department.

IV. Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-.

A Start: Have 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- for disposal B Is the material in a properly labeled and sealed container? A->B C Transfer to a suitable, labeled, and sealed container B->C No D Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company B->D Yes C->D E Arrange for waste pickup and disposal D->E F Decontaminate all associated equipment and work surfaces E->F G End: Disposal process complete F->G

Caption: Disposal Workflow for 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-.

References

Personal protective equipment for handling 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-. The information is intended for researchers, scientists, and professionals in drug development and is based on safety data for structurally similar imidazole compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles that meet ANSI Z.87.1 1989 standard or European Standard EN166 should be worn.[1][2]
Face ShieldA face shield worn over safety glasses is required when there is a risk of explosion, a large splash hazard, or a highly exothermic reaction.[2]
Hand Protection GlovesNitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[2]
Body Protection Laboratory CoatA flame-resistant lab coat, such as Nomex®, should be worn and kept buttoned.[2]
ClothingWear long pants and closed-toe, closed-heel shoes.[2] Avoid clothing made of polyester or acrylic fabrics.[2]
Respiratory Protection RespiratorIf engineering controls are insufficient to control dust or fumes, a NIOSH-approved respirator is required.[1][2] A particulate filter device (EN 143) may be necessary if dust is formed.[3]

Handling and Storage

Safe handling and storage are critical to preventing accidents and maintaining the integrity of the compound.

  • Engineering Controls : Handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1]

  • Handling Practices :

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not breathe dust.[3]

    • Minimize dust generation and accumulation.[1]

    • Wash hands thoroughly after handling.[4]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][4]

    • Keep the container tightly closed.[1][4]

    • Store in a corrosives area if applicable.[1]

Accidental Release and Disposal

In the event of a spill or for routine disposal, follow these procedures to mitigate risks and protect the environment.

  • Spill Response :

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.[1]

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1]

    • Do not let the chemical enter drains or waterways.[3]

  • Disposal :

    • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

    • Contaminated materials should be treated as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- in a laboratory setting.

prep Preparation - Review SDS - Don PPE handling Handling - Use fume hood - Weigh/transfer prep->handling experiment Experimentation - Monitor reaction - Maintain containment handling->experiment cleanup Cleanup - Decontaminate surfaces - Remove PPE experiment->cleanup disposal Disposal - Segregate waste - Label containers cleanup->disposal cluster_risk Risk Assessment cluster_ppe PPE Selection Potential Hazard Potential Hazard Exposure Route Exposure Route Potential Hazard->Exposure Route Eye Protection Eye Protection Exposure Route->Eye Protection Splash/Aerosol Hand Protection Hand Protection Exposure Route->Hand Protection Dermal Contact Body Protection Body Protection Exposure Route->Body Protection Dermal Contact Respiratory Protection Respiratory Protection Exposure Route->Respiratory Protection Inhalation

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.